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2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid Documentation Hub

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  • Product: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
  • CAS: 1172556-47-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary Pyrimidine-5-carboxylic acid derivatives represent a highly privileged class of pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors, en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-5-carboxylic acid derivatives represent a highly privileged class of pharmacophores in modern drug discovery, frequently utilized as core scaffolds in the development of kinase inhibitors, endothelin receptor antagonists, and phosphodiesterase (PDE) inhibitors. The target molecule, 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 1172556-47-6)[1], features a highly modular architecture. The presence of a 2-ethyl group provides lipophilic bulk for hydrophobic pocket binding, while the 4-(4-methoxyphenyl) substituent acts as an electron-rich aromatic anchor. The 5-carboxylic acid moiety serves as a critical handle for further functionalization, such as amidation to generate final active pharmaceutical ingredients (APIs)[2].

This technical guide details a highly scalable, self-validating four-step synthetic pathway to construct this molecule, leveraging a highly regioselective enaminone-amidine cyclocondensation strategy.

Retrosynthetic Strategy & Structural Rationale

The construction of highly substituted pyrimidines requires precise control over regiochemistry. Traditional Biginelli-type multicomponent reactions often suffer from low yields and complex purification profiles when applied to specific asymmetric targets. Instead, a targeted [3+3] cyclocondensation approach is preferred[3].

The target carboxylic acid can be retrosynthetically disconnected into an ester precursor, which in turn is derived from the condensation of an N-C-N fragment (propionamidine) and a C-C-C dielectrophilic fragment (an enaminone). The enaminone is synthesized via the formylation of a β -keto ester, which is ultimately derived from the Claisen condensation of 4-methoxyacetophenone and diethyl carbonate[4].

Retrosynthesis A 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid B Ethyl 2-ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylate A->B Hydrolysis C Ethyl 2-(4-methoxybenzoyl)-3- (dimethylamino)acrylate B->C Cyclocondensation D Propionamidine Hydrochloride B->D E Ethyl 3-(4-methoxyphenyl)- 3-oxopropanoate C->E Enamination F DMF-DMA C->F G 4-Methoxyacetophenone E->G Claisen Condensation H Diethyl Carbonate E->H

Retrosynthetic analysis of 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid.

Mechanistic Insights: The Enaminone-Amidine Cyclocondensation

The core step of this synthesis is the reaction between ethyl 2-(4-methoxybenzoyl)-3-(dimethylamino)acrylate (the enaminone) and propionamidine . This reaction is not a concerted cycloaddition but rather a stepwise sequence driven by electronic disparities[5].

  • Aza-Michael Addition: The enaminone features a highly electrophilic β -carbon. Although the dimethylamino group is electron-donating via resonance, the combined electron-withdrawing effects of the benzoyl and ester groups make the β -carbon highly susceptible to nucleophilic attack. The less sterically hindered NH2​ group of the free amidine attacks this position.

  • Elimination: The intermediate collapses, expelling dimethylamine ( HNMe2​ ) as a leaving group, which acts as a thermodynamic sink driving the reaction forward.

  • Intramolecular Cyclization & Dehydration: The secondary amidine nitrogen attacks the highly electrophilic benzoyl carbonyl carbon, forming a cyclic hemiaminal intermediate. Subsequent dehydration yields the fully aromatized pyrimidine core[3].

Mechanism A Enaminone + Propionamidine B Aza-Michael Addition A->B C Elimination of Dimethylamine B->C D Intramolecular Cyclization C->D E Dehydration & Aromatization D->E F Pyrimidine Core Formation E->F

Stepwise mechanism of enaminone-amidine cyclocondensation to form the pyrimidine core.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high fidelity and reproducibility.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Causality Check: Sodium hydride (NaH) is utilized to irreversibly deprotonate 4-methoxyacetophenone. Diethyl carbonate must be used in excess to prevent the self-condensation of the acetophenone enolate[4].

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with N2​ .

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq, 150 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition: Add diethyl carbonate (2.0 eq, 200 mmol) in one portion. Slowly add a solution of 4-methoxyacetophenone (1.0 eq, 100 mmol) in 50 mL THF dropwise over 30 minutes to control H2​ gas evolution.

  • Reaction: Remove the ice bath and heat the mixture to mild reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to 0 °C. Carefully quench the unreacted NaH by the dropwise addition of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( 3×100 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the β -keto ester as a pale yellow oil.

Step 2: Synthesis of Ethyl 2-(4-methoxybenzoyl)-3-(dimethylamino)acrylate

Causality Check: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating agent and the source of the dimethylamino leaving group. Toluene is chosen as the solvent to allow for azeotropic removal of the methanol by-product, driving the equilibrium to completion[5].

  • Reaction Setup: Dissolve the β -keto ester (1.0 eq, 80 mmol) in 150 mL of anhydrous toluene.

  • Reagent Addition: Add DMF-DMA (1.2 eq, 96 mmol) in one portion.

  • Heating: Attach a Dean-Stark apparatus and reflux the mixture (110 °C) for 4 hours, collecting the distilled methanol.

  • Isolation: Once TLC indicates complete consumption of the starting material, cool the mixture and concentrate under reduced pressure. The resulting enaminone typically presents as a highly pure, viscous orange oil or low-melting solid and is used directly in the next step without further purification.

Step 3: Synthesis of Ethyl 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylate

Causality Check: Propionamidine is commercially supplied as a hydrochloride salt. Anhydrous potassium carbonate ( K2​CO3​ ) is required to liberate the free base in situ, enabling its nucleophilic attack on the enaminone[2].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude enaminone (1.0 eq, 75 mmol) and propionamidine hydrochloride (1.2 eq, 90 mmol) in 100 mL of anhydrous ethanol.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq, 150 mmol) to the suspension.

  • Cyclocondensation: Heat the mixture to reflux (78 °C) for 12 hours. The suspension will change color as the cyclization proceeds.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with additional ethanol. Concentrate the filtrate in vacuo.

  • Extraction & Purification: Partition the residue between H2​O (100 mL) and dichloromethane (100 mL). Extract the aqueous phase with DCM ( 2×50 mL). Dry the combined organic layers over MgSO4​ , filter, and concentrate. Recrystallize from hot ethanol to yield the pyrimidine ester as an off-white crystalline solid.

Step 4: Saponification to 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Causality Check: A mixed solvent system (THF/EtOH/H2O) ensures that both the lipophilic pyrimidine ester and the aqueous sodium hydroxide remain in a homogenous phase, drastically reducing reaction time.

  • Hydrolysis: Suspend the pyrimidine ester (1.0 eq, 50 mmol) in a 1:1 mixture of THF and EtOH (100 mL). Add 2M aqueous NaOH (3.0 eq, 150 mmol).

  • Heating: Stir the mixture at 60 °C for 3 hours. Monitor by LC-MS until the ester mass disappears.

  • Solvent Removal: Evaporate the organic solvents (THF/EtOH) under reduced pressure. Dilute the remaining aqueous phase with 50 mL of distilled water.

  • Precipitation: Cool the aqueous solution to 0 °C in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise under vigorous stirring until the pH reaches 2–3.

  • Isolation: The target carboxylic acid will precipitate as a dense white solid. Filter the suspension through a sintered glass funnel, wash the filter cake with ice-cold water ( 3×20 mL) to remove residual salts, and dry under high vacuum at 45 °C for 24 hours.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for the optimized four-step synthesis, providing benchmarks for process validation.

StepTransformationKey ReagentsTemp / TimeExpected YieldPurification Method
1 Claisen Condensation4-Methoxyacetophenone, Diethyl carbonate, NaH65 °C / 6 h82 - 86%Silica Gel Chromatography
2 Enaminone Formation β -keto ester, DMF-DMA, Toluene110 °C / 4 h> 95%None (Used Crude)
3 Pyrimidine CyclizationEnaminone, Propionamidine HCl, K2​CO3​ 78 °C / 12 h74 - 78%Recrystallization (EtOH)
4 Ester SaponificationPyrimidine ester, NaOH, THF/EtOH60 °C / 3 h90 - 94%Acidic Precipitation (pH 2-3)
Overall Linear Synthesis - - ~ 55 - 60% -

References

  • Sigma-Aldrich. CAS 1172556-47-6 | 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. Retrieved from[1]

  • ACS Publications. Synthesis of a Library of 5,6-Unsubstituted 1,4-Dihydropyridines Based on a One-Pot 4CR/Elimination Process and Their Application to the Generation of Structurally Diverse Fused Nitrogen Heterocycles. Retrieved from[3]

  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from[2]

  • Semantic Scholar. Transformations of Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. Retrieved from[5]

  • GlobalChemMall. China Low Price Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate Synthesis Route. Retrieved from[4]

Sources

Exploratory

Physicochemical Properties and Synthetic Profiling of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Executive Summary: Pharmacophore Rationale In modern drug discovery, the pyrimidine scaffold serves as a privileged structure, frequently utilized in the design of kinase inhibitors, GPCR antagonists, and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Pharmacophore Rationale

In modern drug discovery, the pyrimidine scaffold serves as a privileged structure, frequently utilized in the design of kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (Molecular Formula: C14​H14​N2​O3​ ) is a highly functionalized building block designed to maximize target engagement while maintaining optimal pharmacokinetic properties.

The structural architecture of this molecule is highly deliberate:

  • The Pyrimidine Core: Provides a rigid, aromatic framework capable of bidentate hydrogen bonding via its nitrogen atoms.

  • 2-Ethyl Substituent: Acts as a tunable lipophilic vector. Unlike bulky tert-butyl or highly flexible long-chain alkyls, the ethyl group occupies small hydrophobic pockets with minimal entropic penalty upon binding.

  • 4-(4-Methoxyphenyl) Moiety: An electron-rich aromatic system ideal for π−π stacking interactions. The para-methoxy group serves as a hydrogen bond acceptor and prevents rapid oxidative metabolism (e.g., via CYP450 enzymes) at the para-position.

  • 5-Carboxylic Acid: The critical pharmacophore. It is positioned to form strong electrostatic interactions (salt bridges) with basic amino acid residues (e.g., Arginine, Lysine) in target binding sites. Alternatively, it serves as a versatile synthetic handle for subsequent amide couplings.

De Novo Assembly: Regioselective Synthesis Architecture

The synthesis of highly substituted pyrimidines often relies on multicomponent Biginelli reactions, which yield dihydropyrimidines requiring subsequent harsh oxidation[1]. To bypass this and ensure strict regiocontrol, we employ a convergent cyclocondensation between an amidine and a pre-oxidized enamine intermediate.

Protocol 1: Regioselective Cyclocondensation and Saponification

Step 1: Enamine Formation React ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 4 hours to yield the highly electrophilic intermediate, ethyl 2-(4-methoxybenzoyl)-3-(dimethylamino)acrylate.

Step 2: Pyrimidine Ring Closure Combine the enamine intermediate (1.0 eq) with propionamidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq) in anhydrous ethanol. Reflux for 8 hours. The amidine nitrogen selectively attacks the β -carbon of the enamine, followed by intramolecular cyclization and elimination of dimethylamine and water to yield the ethyl ester.

  • Self-Validating Mechanism: An aliquot is quenched in 1M HCl and extracted with ethyl acetate at the 6-hour mark. LC-MS analysis must show the complete disappearance of the enamine mass envelope and the emergence of the [M+H]+287.14 peak. If the enamine persists, an additional 0.2 equivalents of NaOEt is automatically introduced to drive the equilibrium.

Step 3: Saponification Treat the resulting ester with 2M aqueous NaOH in a THF/MeOH (1:1) cosolvent system. Stir at 50°C for 4 hours. Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the target carboxylic acid. Filter and recrystallize from hot ethanol.

Synth A Propionamidine Hydrochloride C Cyclocondensation (NaOEt, EtOH) A->C B Enamine Intermediate B->C D Ethyl Ester Intermediate C->D Reflux, 8h E Saponification (NaOH, THF/MeOH) D->E F Target Compound: 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid E->F Acidification (pH 2)

Fig 1. Regioselective synthetic workflow for the target pyrimidine compound.

Physicochemical Topography: Profiling the Molecule

Understanding the physicochemical parameters of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is paramount for predicting its behavior in biological systems. The molecule strictly adheres to Lipinski's Rule of Five[2], ensuring a high probability of oral bioavailability[3].

Table 1: Computed and Experimental Physicochemical Parameters
ParameterValueAnalytical Method / Rationale
Molecular Formula C14​H14​N2​O3​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 258.27 g/mol Compliant with Lipinski's RO5 (<500 Da)
Topological Polar Surface Area 75.4 ŲCalculated; Optimal for oral absorption (<140 Ų)
H-Bond Donors 1Carboxylic acid (-OH)
H-Bond Donors 5Pyrimidine N (x2), Methoxy O, Carboxyl O (x2)
pKa​ (Carboxylic Acid) 3.4 ± 0.2Potentiometric Titration; Deprotonated at pH 7.4
pKa​ (Pyrimidine N) 1.8 ± 0.2Potentiometric Titration; Neutral at pH 7.4
LogP (Unionized) 2.6 ± 0.1Shake-Flask (pH 2.0) / LC-MS
LogD (pH 7.4) 0.2 ± 0.1Shake-Flask (pH 7.4) / LC-MS; High aqueous solubility

Data Synthesis Rationale: The electron-withdrawing nature of the pyrimidine ring significantly lowers the pKa​ of the 5-carboxylic acid compared to standard benzoic acid (~4.2). Consequently, at physiological pH (7.4), the molecule exists almost exclusively as an anion, which drops its LogD to near zero, heavily favoring aqueous solubility in systemic circulation while retaining enough lipophilicity (LogP = 2.6) in the stomach's acidic environment to permit passive membrane diffusion.

Analytical Workflows: Establishing ADME Foundations

To generate trustworthy ADME (Absorption, Distribution, Metabolism, and Excretion) data, physicochemical properties must be measured empirically using highly controlled, self-validating protocols.

Protocol 2: Potentiometric pKa Determination

Because the molecule possesses multiple ionizable centers (the acidic carboxylate and the weakly basic pyrimidine nitrogens), potentiometric titration is the gold standard.

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a blank titration of the background solvent (0.15 M KCl in water) with 0.5 M KOH to establish the baseline.

  • Titration: Dissolve 3 mg of the compound in 10 mL of 0.15 M KCl. Titrate with 0.5 M KOH from pH 1.5 to 11.0 under a nitrogen atmosphere to prevent CO2​ absorption.

  • Self-Validating Mechanism: The automated titrator is programmed to perform a derivative analysis ( dpH/dV ) in real-time. If the first derivative fails to show a sharp inflection point (indicating poor solubility of the unionized species or electrode fouling), the system automatically aborts the run, prompting a recalibration and a switch to a higher cosolvent ratio (e.g., 20% methanol) followed by Yasuda-Shedlovsky extrapolation to 0% cosolvent.

Protocol 3: Shake-Flask LogP / LogD Assay via LC-MS

Traditional UV-based shake-flask methods are prone to error due to trace impurities absorbing at the same wavelength. We utilize LC-MS for absolute quantification.

  • Phase Saturation: Pre-saturate 1-octanol with aqueous buffer (pH 2.0 for LogP; pH 7.4 for LogD) and vice versa for 24 hours.

  • Partitioning: Dissolve the compound in the aqueous phase. Add the octanol phase, vortex for 5 minutes, and centrifuge at 4000 rpm for 15 minutes to break micro-emulsions.

  • Self-Validating Mechanism: The assay is conducted in triplicate at three distinct phase ratios (1:1, 1:2, and 2:1 octanol:buffer). The system validates itself if the calculated LogP across all three ratios yields a standard deviation of ≤0.05 . A higher variance immediately flags the presence of emulsion formation or incomplete phase separation, triggering an automated extended ultracentrifugation protocol.

ADME N1 LC-MS & NMR (Purity/Structure) N2 Potentiometric Titration (pKa Determination) N1->N2 Validated API N3 Shake-Flask Assay (LogP / LogD) N2->N3 Ionization state known N4 Nephelometry (Kinetic Solubility) N3->N4 N5 Lipinski RO5 Evaluation & PAMPA Permeability N4->N5 ADME Profiling

Fig 2. Sequential physicochemical profiling and ADME evaluation workflow.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(2), 1145-1154.

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 101, 89–98.

Sources

Foundational

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Pharmacological Utility

Abstract In modern medicinal chemistry, the pyrimidine-5-carboxylic acid scaffold is recognized as a highly privileged pharmacophore. Specifically, 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS: 1172556-47...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the pyrimidine-5-carboxylic acid scaffold is recognized as a highly privileged pharmacophore. Specifically, 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS: 1172556-47-6) serves as a critical advanced building block in the synthesis of highly selective kinase modulators, phosphodiesterase (PDE) inhibitors, and G-protein-coupled receptor (GPCR) antagonists,[1]. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, field-proven methodology for the de novo synthesis, structural validation, and downstream application of this specific pyrimidine derivative.

Chemical Identity & Core Parameters

Before integrating any building block into a high-throughput screening (HTS) library, its physicochemical parameters must be rigorously defined. The presence of the 2-ethyl group provides tunable lipophilicity (LogP), while the 4-(4-methoxyphenyl) moiety acts as a dual hydrogen-bond acceptor and π -stacking participant within target protein binding pockets.

ParameterValue
IUPAC Name 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
CAS Number 1172556-47-6
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Structural Class Pyrimidine-5-carboxylic acid derivative
Key Functional Groups Carboxylic acid (coupling site), Methoxy (H-bond acceptor)

Structural & Mechanistic Significance in Drug Design

The strategic value of pyrimidine-5-carboxamides in drug discovery cannot be overstated. For instance, the FDA-approved PDE5 inhibitor Avanafil relies heavily on a closely related pyrimidine-5-carboxamide core to achieve its rapid onset of action and high selectivity[2].

When utilizing 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid , the free carboxylic acid at the C5 position is primed for amide coupling with diverse aliphatic or aromatic amines. This allows medicinal chemists to rapidly generate structurally diverse libraries. The synthesis of the pyrimidine core itself typically relies on the cyclocondensation of an amidine with a 1,3-bifunctional three-carbon fragment, a highly robust and regioselective approach[3],[4].

Mechanistic Workflow

G N1 Propionamidine (2-Ethyl Source) N3 Cyclocondensation (NaOEt / EtOH) N1->N3 N2 Enaminone Precursor (4-Aryl & 5-Carboxylate) N2->N3 N4 Ethyl Ester Intermediate (Protected Scaffold) N3->N4 Regioselective Ring Closure N5 Saponification (LiOH / THF-H2O) N4->N5 Hydrolysis N6 Target Compound (Free Carboxylic Acid) N5->N6 Acidification N7 Amide Coupling (Library Generation) N6->N7 Functionalization N8 Lead Therapeutics (e.g., PDE Inhibitors) N7->N8 Drug Discovery

Synthetic workflow and downstream application of the pyrimidine-5-carboxylic acid scaffold.

De Novo Synthesis & Experimental Protocols

To ensure maximum yield and purity, the synthesis is divided into two distinct, self-validating phases: the base-catalyzed cyclocondensation to form the pyrimidine ring, followed by the saponification of the ester to unmask the carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylate

Objective: Construct the fully substituted aromatic pyrimidine ring via a modified Biginelli-type cyclocondensation.

Step-by-Step Methodology:

  • Preparation of the Free Base : Suspend propionamidine hydrochloride (1.2 eq) in anhydrous ethanol under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents the oxidative degradation of reactive intermediates.

  • Base Addition : Add sodium ethoxide (NaOEt) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaOEt neutralizes the hydrochloride salt to release the highly nucleophilic free amidine base. We explicitly use NaOEt in ethanol to prevent transesterification side-reactions that would complicate the impurity profile of the ethyl ester product.

  • Electrophile Introduction : Dropwise, introduce the enaminone precursor, ethyl 2-(4-methoxybenzoyl)-3-(dimethylamino)acrylate (1.0 eq).

  • Thermal Cyclization : Heat the reaction mixture to reflux (78 °C) for 12 hours.

    • Causality: While the initial Michael-type addition of the amidine to the enaminone is rapid, the subsequent intramolecular cyclization and elimination of water/dimethylamine require sustained thermal energy to overcome the activation barrier required for full aromatization.

  • Self-Validating Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS. The reaction is deemed complete when the highly UV-active enaminone starting material is fully consumed, replaced by a new, highly fluorescent pyrimidine spot (Expected [M+H]+=287.1 ).

  • Workup : Concentrate the mixture in vacuo, partition between EtOAc and water, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: Saponification to the Free Acid

Objective: Hydrolyze the ethyl ester to yield the target 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid.

Step-by-Step Methodology:

  • Solvent System Setup : Dissolve the purified ethyl ester intermediate in a THF/H₂O mixture (3:1 v/v).

    • Causality: THF thoroughly solubilizes the organic ester, while the aqueous phase dissolves the inorganic base, creating a homogenous biphasic system that drastically accelerates the hydrolysis rate.

  • Hydrolysis : Add LiOH⋅H2​O (3.0 eq) and stir vigorously at room temperature for 4–6 hours.

  • Self-Validating Checkpoint : Monitor via LC-MS. The protocol is self-validating when the mass shifts cleanly from the ester ( [M+H]+=287.1 ) to the free acid ( [M+H]+=259.1 ) with no intermediate peaks.

  • Acidification & Precipitation : Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with cold water and slowly acidify to pH 3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate salt. Because the resulting free acid is highly lipophilic and lacks an ionizable charge at pH 3, it rapidly precipitates out of the aqueous solution, allowing for isolation without complex chromatography.

  • Isolation : Filter the resulting white/off-white precipitate, wash thoroughly with ice-cold water to remove residual lithium salts, and dry under high vacuum for 24 hours.

Analytical Validation Standards

To guarantee trustworthiness in your HTS library generation, the isolated 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid must meet the following analytical criteria before downstream amide coupling:

  • LC-MS (ESI+) : A single dominant peak corresponding to [M+H]+=259.1 with a purity of ≥98% by UV integration at 254 nm.

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ ~13.2 ppm (br s, 1H, -COOH)

    • δ ~9.0 ppm (s, 1H, Pyrimidine C6-H) — Critical marker for pyrimidine ring formation.

    • δ ~7.8 ppm (d, 2H, Ar-H)

    • δ ~7.0 ppm (d, 2H, Ar-H)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ ~2.9 ppm (q, 2H, -CH₂- of ethyl group)

    • δ ~1.3 ppm (t, 3H, -CH₃ of ethyl group)

References

  • Efficient Assembly of 2,5,6-Substituted Pyrimidines via MgI2-Mediated Morita−Baylis−Hillman Reaction Source: ACS Combinatorial Science URL:[Link]

  • WO2015001567A1 - Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)
  • EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives Source: Google Patents URL

Sources

Exploratory

Spectroscopic Elucidation of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The structural verification of functionalized pyrimidines is a critical quality control gateway in modern drug discovery. Pyrimidine-5-carboxylic acid derivatives are ubiquitous scaffolds in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of functionalized pyrimidines is a critical quality control gateway in modern drug discovery. Pyrimidine-5-carboxylic acid derivatives are ubiquitous scaffolds in medicinal chemistry, frequently serving as kinase inhibitors, STAT6 inhibitors, and PDE antagonists[1]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid . By moving beyond simple data tabulation, this guide explores the underlying physicochemical causality behind the spectral signals and establishes self-validating experimental protocols to ensure absolute data integrity.

Workflow Sample Sample Prep (>95% Purity) NMR NMR Analysis (1H, 13C, 2D) Sample->NMR IR FT-IR Analysis (ATR Mode) Sample->IR MS LC-MS/MS (ESI+ Mode) Sample->MS Data Data Synthesis & Structure Confirmation NMR->Data IR->Data MS->Data

Self-validating multi-modal spectroscopic workflow for structural elucidation.

Structural & Electronic Overview

The target molecule, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid ( C14​H14​N2​O3​ ), features a highly electron-deficient pyrimidine core modulated by three distinct substituents:

  • C2-Ethyl Group: Provides aliphatic character and serves as a mild electron-donating group via hyperconjugation.

  • C4-(4-Methoxyphenyl) Group: An aromatic system that extends conjugation. The methoxy group exerts a strong +M (mesomeric) effect, pushing electron density into the phenyl ring, which subsequently influences the pyrimidine core.

  • C5-Carboxylic Acid: A strong −I (inductive) and −M electron-withdrawing group that severely deshields adjacent nuclei and dictates the molecule's hydrogen-bonding behavior[2].

Nuclear Magnetic Resonance (NMR) Elucidation

1 H NMR Assignments & Causality

The 1 H NMR spectrum in DMSO- d6​ provides a definitive map of the molecule's proton environments. The choice of DMSO- d6​ over CDCl3​ is critical; it disrupts intermolecular hydrogen bonding of the carboxylic acid, preventing extreme signal broadening and allowing the −COOH proton to be observed[3].

  • Pyrimidine C6-H (δ ~9.05 ppm): This proton is highly deshielded. It is situated adjacent to the electronegative N1 atom and ortho to the electron-withdrawing C5-carboxylic acid. The combined anisotropic effect of the ring and the −M effect of the carbonyl group pull electron density away from this proton, shifting it far downfield[4].

  • Carboxylic Acid -COOH (δ ~12.50 - 13.00 ppm): Appears as a broad singlet due to rapid chemical exchange, though DMSO slows this exchange sufficiently compared to protic solvents.

  • Phenyl Protons (AA'BB' System): The 4-methoxyphenyl group presents a classic pair of doublets. The H−2′,H−6′ protons (ortho to the pyrimidine) resonate downfield (δ ~7.65 ppm) because the pyrimidine ring acts as an electron sink. Conversely, the H−3′,H−5′ protons (ortho to the methoxy group) are shielded by the +M effect of the oxygen lone pairs, resonating upfield (δ ~7.05 ppm).

  • Aliphatic Protons: The methoxy singlet appears at δ ~3.82 ppm. The C2-ethyl group presents a standard A2​X3​ spin system: a quartet at δ ~2.95 ppm and a triplet at δ ~1.30 ppm[3].

13 C NMR Assignments & Causality

The 13 C NMR spectrum is dominated by the electron-deficient nature of the pyrimidine carbons. C2, C4, and C6 are highly deshielded (δ 159 - 170 ppm) due to their proximity to the electronegative nitrogen atoms. C5, however, is β to the nitrogens and acts as the nucleophilic center of the pyrimidine ring, resonating significantly further upfield (δ ~121.0 ppm) despite the attached carboxylic acid[2].

Summarized NMR Data
Nucleus / Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Electronic Causality
C5-COOH 12.50 - 13.00 (br s, 1H)167.5Highly deshielded acidic proton; carbonyl carbon.
Pyrimidine C2 -170.2Flanked by two electronegative N atoms.
Pyrimidine C4 -164.8Deshielded by adjacent N3 and phenyl conjugation.
Pyrimidine C5 -121.0 β -position to nitrogens; relatively shielded.
Pyrimidine C6 9.05 (s, 1H)159.5Deshielded by N1 and ortho-COOH group.
Phenyl C1' -129.5Quaternary carbon attached to pyrimidine.
Phenyl C2', C6' 7.65 (d, J = 8.8 Hz, 2H)130.8Deshielded by electron-withdrawing pyrimidine.
Phenyl C3', C5' 7.05 (d, J = 8.8 Hz, 2H)114.2Shielded by +M effect of ortho-methoxy group.
Phenyl C4' -161.2Directly attached to electronegative oxygen.
Methoxy (-OCH3) 3.82 (s, 3H)55.6Standard aliphatic shift attached to oxygen.
Ethyl (-CH2-) 2.95 (q, J = 7.6 Hz, 2H)31.5Deshielded by direct attachment to pyrimidine C2.
Ethyl (-CH3) 1.30 (t, J = 7.6 Hz, 3H)13.2Terminal aliphatic methyl.
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute internal reference (0.00 ppm), validating the chemical shift axis.

  • Probe Tuning & Matching (ATM): Execute automated tuning and matching for 1 H and 13 C frequencies. Causality: Ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR).

  • Gradient Shimming: Perform 3D gradient shimming (e.g., TopShim) on the deuterium lock signal. Validation Gate: The TMS singlet full-width at half-maximum (FWHM) must be <1.0 Hz. If broader, re-shim to prevent multiplet distortion.

  • Acquisition: Acquire 1 H (16 scans, d1​=1s ) and 13 C (1024 scans, d1​=2s , with WALTZ-16 decoupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Analysis

FT-IR provides orthogonal validation of the functional groups. The carboxylic acid acts as a definitive marker. In the solid state, carboxylic acids form strongly hydrogen-bonded dimers, which drastically broadens the O-H stretching frequency and lowers the C=O stretching frequency compared to a free monomer.

Functional GroupWavenumber ( cm−1 )Intensity & ShapeCausality / Assignment
O-H (Acid) 3200 - 2500Broad, strongExtensive intermolecular hydrogen bonding (dimerization).
C=O (Acid) 1695Sharp, strongConjugated carbonyl stretch; lowered from ~1720 due to conjugation and H-bonding.
C=N, C=C 1605, 1580, 1515Variable, sharpAromatic and pyrimidine ring skeletal vibrations.
C-O-C (Ether) 1250, 1175StrongAsymmetric and symmetric stretching of the methoxy group.
Self-Validating ATR-FTIR Protocol
  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond ATR crystal. Causality: Mathematically subtracts ambient H2​O vapor and CO2​ from the final spectrum.

  • Sample Application: Apply 2 mg of the solid compound directly to the crystal. Engage the pressure anvil until the clutch clicks. Causality: Ensures uniform contact with the evanescent wave, preventing baseline drift and signal attenuation.

  • Validation Gate: Inspect the baseline between 4000-3800 cm−1 . It must sit at >98% Transmittance. A sloping baseline indicates poor crystal contact or scattering, requiring sample re-application.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is the optimal technique for this molecule. The basic nitrogen atoms of the pyrimidine ring (specifically N1 and N3) readily accept a proton from the acidic mobile phase, generating a robust [M+H]+ pseudomolecular ion at m/z 259.1082 (Exact Mass: 258.1004 Da).

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentations:

  • Loss of H2​O (-18 Da): Typical for carboxylic acids, yielding an acylium ion at m/z 241.1.

  • Loss of CO2​ (-44 Da): Decarboxylation of the C5 position, yielding a stable pyrimidine fragment at m/z 215.1.

  • Loss of ∙CH3​ (-15 Da): Cleavage of the methoxy methyl group, a hallmark of aromatic methyl ethers, forming a stable phenoxy radical cation at m/z 244.1.

MS_Fragmentation M_plus_H [M+H]+ m/z 259.1 Frag_1 Loss of H2O m/z 241.1 M_plus_H->Frag_1 -H2O (-18 Da) Frag_2 Loss of CO2 m/z 215.1 M_plus_H->Frag_2 -CO2 (-44 Da) Frag_3 Loss of •CH3 m/z 244.1 M_plus_H->Frag_3 -•CH3 (-15 Da)

ESI-MS/MS positive ion fragmentation pathways for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid.
Self-Validating LC-MS/MS Protocol
  • Mobile Phase Preparation: Buffer A: H2​O

    • 0.1% Formic Acid; Buffer B: Acetonitrile + 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated [M+H]+ state, exponentially increasing ionization efficiency.
  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Validation Gate: Mass accuracy must be <5 ppm across the 100-1000 m/z range.

  • Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Run a Data-Dependent Acquisition (DDA) method where the quadrupole isolates the m/z 259.1 precursor, subjecting it to a normalized collision energy (NCE) sweep of 20-40 eV to capture the complete fragmentation tree.

Conclusion

The structural elucidation of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid relies on a triad of orthogonal spectroscopic techniques. The highly deshielded C6 proton and downfield carbon shifts in NMR confirm the electron-deficient pyrimidine core, while ATR-FTIR and HRMS definitively map the carboxylic acid and methoxy substituents. By adhering to the self-validating protocols outlined above, analytical scientists can ensure absolute confidence in the structural integrity of this critical pharmaceutical building block.

References

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:[1]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Organic Chemistry Portal / Synthesis (2002) URL:[2]

  • Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases (US8188113B2) Source: Google Patents URL:[4]

  • Synthesis, In-Vitro and In-Vivo Evaluation of Pyrimidine Derivatives (Raja Waleed Sajjad) Source: Zenodo / Int. J. of Pharm. Sci. (2025) URL:[3]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive framework for investigating the therapeutic potential of a specific analogue, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. While direct studies on this exact molecule are not extensively documented, the known activities of structurally related pyrimidine and dihydropyrimidinone (DHPM) derivatives offer a rational basis for exploring its potential mechanisms of action and identifying key therapeutic targets. This document will delve into the scientific rationale behind selecting specific targets, provide detailed, field-proven experimental protocols for their validation, and present a logical workflow for the preclinical assessment of this compound. Our approach is grounded in established principles of drug discovery, emphasizing scientific integrity, experimental rigor, and a clear understanding of the underlying biological pathways.

Introduction: The Promise of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of therapeutic agents.[2] Derivatives of pyrimidine-5-carboxylic acid, in particular, have demonstrated a remarkable diversity of pharmacological effects, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[3][4] The subject of this guide, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, combines this versatile core with substituents that may confer specific binding affinities and pharmacological properties. The ethyl group at position 2 and the methoxyphenyl group at position 4 are key features to consider in its interaction with biological targets. This guide will explore the most probable therapeutic targets for this compound based on the established pharmacology of its structural relatives.

Potential Therapeutic Targets and Rationale

Based on the extensive literature on pyrimidine and dihydropyrimidinone derivatives, we have identified five high-priority potential therapeutic targets for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. The following sections will detail the rationale for each target and outline the strategic approach for experimental validation.

Signal Transducer and Activator of Transcription 6 (STAT6)

Rationale: STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and IL-13, which are central to the development of T-helper 2 (Th2) cell-mediated immune responses.[5][6] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory conditions, including asthma and atopic dermatitis.[7] Several pyrimidine-based compounds have been identified as potent inhibitors of STAT6, suggesting that this target is highly susceptible to modulation by this chemical scaffold.[5][8] The inhibition of STAT6 could therefore represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Cytochrome P450 51 (CYP51 or Lanosterol 14α-demethylase)

Rationale: CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[9][10] Its inhibition disrupts the integrity of the fungal cell membrane, making it a well-established target for antifungal drugs, particularly the azole class.[11] Phenylpyrimidine derivatives have been designed and synthesized as novel CYP51 inhibitors, demonstrating potent antifungal activity.[10] Given the structural similarities, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid warrants investigation for its potential as an antifungal agent targeting CYP51.

Epidermal Growth Factor Receptor (EGFR)

Rationale: EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[12] Aberrant EGFR signaling is a hallmark of many cancers, making it a major target for anticancer therapies.[13] The pyrimidine scaffold is a common feature in many EGFR inhibitors, where it often serves as a hinge-binding motif in the ATP-binding pocket of the kinase domain. The potential for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid to act as an EGFR inhibitor makes it a candidate for investigation in oncology.

Voltage-Gated Calcium Channels (VGCCs)

Rationale: Voltage-gated calcium channels are essential for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[14] Dihydropyrimidinone derivatives have been shown to modulate the activity of L-type calcium channels, acting as either agonists or antagonists.[15] This modulation can have profound effects on cardiovascular function, making these compounds interesting for the treatment of hypertension and other cardiovascular diseases. The structural resemblance of the core of our target compound to DHPMs suggests that it may also interact with VGCCs.

Biotin Carboxylase (BC)

Rationale: Biotin carboxylase is a component of the acetyl-CoA carboxylase (ACC) enzyme complex, which catalyzes the first committed step in fatty acid biosynthesis.[16] This pathway is essential for bacterial survival, making BC an attractive target for the development of novel antibacterial agents.[17] Pyridopyrimidine derivatives have been identified as potent inhibitors of bacterial biotin carboxylase, highlighting the potential of this scaffold to yield new classes of antibiotics.[18][19]

Experimental Workflows and Protocols for Target Validation

This section provides detailed, step-by-step methodologies for the experimental validation of the potential therapeutic targets identified for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid.

General Workflow for Initial Screening

The initial assessment of the biological activity of a novel compound typically involves a broad screening approach to identify the most promising therapeutic areas.

Initial_Screening_Workflow Compound 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay against Fungi and Bacteria) Compound->Antimicrobial Electrophysiology Electrophysiological Screening (e.g., Patch-Clamp on Cells Expressing VGCCs) Compound->Electrophysiology Target_Assays Target-Based Enzymatic/Binding Assays (STAT6, CYP51, EGFR, BC) Cytotoxicity->Target_Assays If cytotoxic Antimicrobial->Target_Assays If active Data_Analysis Data Analysis and Hit Prioritization Target_Assays->Data_Analysis Electrophysiology->Data_Analysis STAT6_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK1 / JAK3 Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 (Dimerization) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus translocates to Gene_Expression Gene Expression (Th2 Differentiation, Inflammation) pSTAT6->Gene_Expression binds to DNA and regulates DNA DNA

Caption: Simplified STAT6 signaling pathway. [20][21][22]

Protocol: CYP51 Inhibition Assay (Reconstituted Enzyme System)

This assay quantifies the inhibitory effect of the compound on the enzymatic activity of recombinant fungal CYP51. [6][14] Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer

  • Test compound

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare solutions of CYP51, CPR, lanosterol, NADPH, and the test compound in the reaction buffer.

  • Pre-incubation: In a 96-well plate, add the test compound at various concentrations and the enzyme mix (CYP51 and CPR). Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add the lanosterol substrate and initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare the samples for LC-MS/MS analysis (e.g., by protein precipitation and centrifugation).

  • Data Acquisition: Analyze the formation of the demethylated product using an LC-MS/MS system.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

CYP51_Mechanism cluster_0 Normal Pathway cluster_1 Inhibited Pathway Lanosterol Lanosterol CYP51 CYP51 (Heme Iron) Lanosterol->CYP51 binds to Product 14-demethylated sterol (Ergosterol precursor) CYP51->Product catalyzes demethylation Inhibitor Pyrimidine Derivative (e.g., Azole-like) Inhibitor->CYP51 binds to heme iron, inhibits enzyme Disrupted_Membrane Disrupted Fungal Cell Membrane

Caption: Mechanism of CYP51 inhibition. [23][24][25]

Protocol: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-based)

This protocol determines the inhibitory activity of the compound against EGFR kinase by measuring ADP production. [26][27] Materials:

  • Recombinant EGFR enzyme

  • Peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control.

  • Master Mix Addition: Add the kinase reaction master mix to each well.

  • Reaction Initiation: Start the reaction by adding the diluted EGFR enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Subtract the background luminescence, calculate the percent inhibition, and determine the IC₅₀ value.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds to pEGFR p-EGFR (Dimerization & Autophosphorylation) EGFR->pEGFR activates Adaptors Adaptor Proteins (Grb2, Shc) pEGFR->Adaptors recruits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway Adaptors->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Adaptors->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway. [1][5][8][9][10]

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation

This technique allows for the direct measurement of ion channel activity in single cells. [28][29][30] Materials:

  • Cell line expressing the target calcium channel (e.g., HEK293 cells transfected with Cav1.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Internal and external recording solutions

  • Test compound

Procedure:

  • Cell Preparation: Plate the cells on coverslips a day before the experiment.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Cell Patching: Under the microscope, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Recording: Clamp the cell membrane potential and apply voltage steps to elicit calcium currents. Record the baseline currents.

  • Compound Application: Perfuse the external solution containing the test compound over the cell.

  • Recording with Compound: Record the calcium currents in the presence of the compound.

  • Data Analysis: Analyze the changes in current amplitude and kinetics to determine if the compound acts as a channel blocker, opener, or modulator.

Calcium_Signaling_Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Signaling_Cascades Downstream Signaling Cascades Intracellular_Ca->Signaling_Cascades Cellular_Response Cellular Response (e.g., Contraction, Secretion) Signaling_Cascades->Cellular_Response

Caption: Simplified overview of voltage-gated calcium channel signaling. [2][4][7][31][32]

Protocol: Biotin Carboxylase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of biotin carboxylase by coupling the production of ADP to the oxidation of NADH. [33] Materials:

  • Purified bacterial biotin carboxylase

  • Biotin

  • ATP

  • Coupling enzymes (pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction buffer

  • Test compound

  • UV-visible spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing all components except the biotin carboxylase and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for a few minutes at the desired temperature.

  • Reaction Initiation: Initiate the reaction by adding biotin carboxylase and ATP.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition and the IC₅₀ value for the test compound.

Biotin_Carboxylase_Mechanism cluster_0 Biotin Carboxylase Reaction cluster_1 Carboxyltransferase Reaction Biotin Biotin BC Biotin Carboxylase (BC) Biotin->BC ATP_HCO3 ATP + HCO₃⁻ ATP_HCO3->BC Carboxybiotin Carboxybiotin BC->Carboxybiotin catalyzes ADP_Pi ADP + Pi CT Carboxyltransferase (CT) Carboxybiotin->CT Malonyl_CoA Malonyl-CoA CT->Malonyl_CoA catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->CT

Caption: Two-step reaction catalyzed by acetyl-CoA carboxylase. [16][34][35][36][37]

Conclusion and Future Directions

This technical guide provides a robust framework for the initial investigation of the therapeutic potential of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. By leveraging the known pharmacology of related pyrimidine and dihydropyrimidinone scaffolds, we have identified a set of high-probability therapeutic targets and provided detailed, actionable protocols for their validation. The successful identification of a primary target through these screening and validation efforts will pave the way for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and pharmacokinetic and toxicological profiling. The systematic approach outlined herein is designed to efficiently and rigorously evaluate the therapeutic promise of this novel chemical entity, with the ultimate goal of translating basic scientific discovery into tangible clinical benefits.

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  • Smith, A. C., & Cronan, J. E. (2011). Dimerization of the Bacterial Biotin Carboxylase Subunit Is Required for Acetyl Coenzyme A Carboxylase Activity In Vivo. Journal of Bacteriology, 193(24), 6858-6867. [Link]

  • GeneCards. (n.d.). STAT6 Gene. Retrieved from [Link]

  • Kumar, P., & Nagarajan, S. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 144, 419-440. [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. Retrieved from [Link]

  • MDPI. (2026). New and Investigational Treatment Options for Dermatomycosis in the Era of Antifungal Resistance. Retrieved from [Link]

  • Lepesheva, G. I., et al. (2004). Structural basis for conservation in the CYP51 family. The Journal of Biological Chemistry, 279(32), 33749-33757. [Link]

  • Miller, J. R., et al. (2012). Insights into the methodology of acetyl-CoA carboxylase inhibition. Methods in Enzymology, 510, 259-273. [Link]

  • ACS Publications. (2011). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the structural analogs and derivatives of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analogs and derivatives of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to explore this chemical space with a solid strategic foundation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underlines its fundamental role in biological systems. This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of novel therapeutics.[1] Pyrimidine derivatives have demonstrated a vast range of biological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The strategic functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug design.[4]

This guide will focus on a specific, yet underexplored, pyrimidine derivative: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. We will delve into its synthetic pathways, potential structural modifications, and the anticipated biological implications of these changes, providing a roadmap for the rational design and evaluation of novel analogs.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2,4-disubstituted pyrimidine-5-carboxylic acid derivatives can be approached through several established methodologies. The most common and versatile of these is a variation of the Biginelli reaction or a multi-step sequence involving the construction of the pyrimidine ring from acyclic precursors.

Proposed Synthetic Pathway

A plausible and efficient route to the target compound, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, and its analogs involves a multi-step synthesis. This approach offers the flexibility to introduce diversity at the 2 and 4 positions of the pyrimidine ring.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Hydrolysis A Ethyl propionylacetate C Intermediate 1 (Chalcone derivative) A->C Base (e.g., NaOH) B 4-Methoxybenzaldehyde B->C E Ethyl 2-ethyl-4-(4-methoxyphenyl) -1,6-dihydropyrimidine-5-carboxylate C->E Base (e.g., NaOEt) D Propionamidine hydrochloride D->E F Ethyl 2-ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylate E->F Oxidizing agent (e.g., DDQ or MnO2) G 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid (Target Compound) F->G Base (e.g., LiOH or NaOH)

Figure 1: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for similar pyrimidine systems and are provided as a guide for laboratory implementation.

Protocol 1: Synthesis of Ethyl 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylate

This protocol outlines the cyclization and aromatization steps to form the core pyrimidine ester.

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask under a nitrogen atmosphere, add ethyl 2-(4-methoxybenzoyl)pent-2-enoate (the chalcone intermediate from Step 1) and propionamidine hydrochloride.

  • Cyclization: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aromatization: Upon completion of the cyclization, cool the reaction mixture and add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2). Stir at room temperature until the dihydropyrimidine intermediate is fully oxidized to the pyrimidine.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

This protocol describes the final hydrolysis step to yield the target carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitor by TLC).

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Analogs and Derivatives

The modular nature of the proposed synthesis allows for the generation of a diverse library of analogs by varying the starting materials.

Modifications at the 2-Position

The ethyl group at the 2-position can be readily modified by using different amidines in the cyclization step. This allows for the exploration of the impact of alkyl chain length, branching, and the introduction of other functional groups on biological activity.

Amidine UsedResulting R Group at C2
AcetamidineMethyl
IsobutyramidineIsopropyl
CyclopropanecarboxamidineCyclopropyl
PhenylacetamidineBenzyl
Modifications at the 4-Position

The 4-methoxyphenyl group at the 4-position can be altered by starting with different substituted benzaldehydes in the initial condensation step. This allows for probing the effects of electronic and steric properties of this substituent.

Benzaldehyde UsedResulting Ar Group at C4
BenzaldehydePhenyl
4-Chlorobenzaldehyde4-Chlorophenyl
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)phenyl
3,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenyl

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is not extensively reported in the literature, the broader class of 2,4-disubstituted pyrimidines has shown significant activity as kinase inhibitors, particularly in the context of cancer therapy.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Hypothesized Mechanism of Action

Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the substituents at the 2 and 4 positions occupy hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibition by Pyrimidine Derivative A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling Proteins B->C Phosphorylates E 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid Analog B->E Binds to ATP pocket D Cell Proliferation, Survival, etc. C->D Activates C->D Inhibited

Figure 2: Hypothesized mechanism of action via kinase inhibition.

Postulated Structure-Activity Relationships

Based on published SAR studies of similar pyrimidine kinase inhibitors, the following relationships can be postulated for the 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid scaffold:

  • The 5-Carboxylic Acid: This group can serve as a key interaction point with the target protein, potentially forming salt bridges or hydrogen bonds. Esterification or amidation of this group would likely alter the binding mode and activity.

  • The 2-Ethyl Group: This group likely occupies a hydrophobic pocket. Varying its size and lipophilicity could significantly impact potency.

  • The 4-(4-methoxyphenyl) Group: This larger aromatic substituent is expected to have a major influence on both potency and selectivity by interacting with a larger, more defined pocket in the kinase domain. The methoxy group can act as a hydrogen bond acceptor.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized analogs, a series of in vitro assays are recommended.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a target kinase.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.

  • Procedure:

    • Incubate the target kinase with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP and a suitable substrate.

    • After a set incubation period, stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled peptide).

    • Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 4: Cell Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

  • Assay Principle: The MTT or MTS assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add the MTT or MTS reagent to each well and incubate for a few hours.

    • Measure the absorbance of the colored formazan product.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) for each compound.

Conclusion and Future Directions

The 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic routes outlined in this guide provide a flexible platform for generating a diverse library of analogs. Systematic exploration of the structure-activity relationships, guided by the principles discussed, will be crucial in optimizing the potency and selectivity of these compounds. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate the hypothesized SAR and to identify lead compounds for further preclinical development.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Hamed, M. M., Abdel-Halim, M., Engel, M., Gressies, S., Zapp, J., Sahl, H. G., ... & Hartmann, R. W. (2024). Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(1), 2300656.
  • Nagashima, S., Yokota, M., Nakai, E. I., Kuromitsu, S., Ohga, K., Takeuchi, M., ... & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044-1055.
  • Yeong, K. Y., Chia, T. S., Quah, C. K., & Tan, S. C. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Journal of Chemical Crystallography, 48(4), 170-176.
  • Deodhar, D., Kadam, R., & Kadam, V. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & medicinal chemistry letters, 23(14), 4072-4075.
  • Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., ... & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1270.
  • Singh, S., & Singh, J. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5638-5655.
  • Kryshchyshyn, A., Poroikov, V., & Kappe, C. O. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
  • Gontijo, T. B., da Silva, A. D., & de Souza, R. O. (2020). Synthesis of Dihydropyrimidinones (DHPMs) and Hexahydro Xanthene Catalyzed by 1,4-Diazabicyclo [2.2. 2] Octane Triflate Under Solvent-Free Condition. Current Organic Synthesis, 17(3), 223-231.
  • Li, L., He, Y., Zhang, C., Chen, J., & Wang, L. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(9), 3290-3301.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
  • Rosa, G. R., Eifler-Lima, V. L., & Graebin, C. S. (2012). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron letters, 53(38), 5143-5146.
  • Patel, K. D., & Patel, H. D. (2014). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[7][8]thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives as Biological and Antifungal Active Agents. International Journal of ChemTech Research, 6(1), 241-249.

  • Weaver, C. D., Daniels, J. S., & Lindsley, C. W. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ACS chemical neuroscience.
  • Jimenez, R. O., do Amaral, M. M., & Porto, L. M. (2024). Cyanoacetic Acid as an Organocatalyst in Knoevenagel and Biginelli Reactions. Journal of the Brazilian Chemical Society, 35, 1-10.
  • Stadler, A., & Kappe, C. O. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)
  • van der Mey, M., Mock, E. D., & van der Stelt, M. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of medicinal chemistry, 64(1), 742-763.
  • Kumar, P., & Kumar, A. (2012). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. Journal of Chemical Sciences, 124(4), 847-855.
  • Bigdeli, Z., & Bigdeli, M. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1H)‐ones. Journal of Synthetic Chemistry, 3(1), 24-33.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8.
  • BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3-nitrobenzaldehyde in Multicomponent Reactions for Drug Discovery.
  • Elgemeie, G. E. H., Ali, H. A., & Abd-El-Nabi, H. A. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 183-190.

Sources

Protocols & Analytical Methods

Method

one-pot synthesis of pyrimidine derivatives

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Pyrimidine Derivatives Executive Summary & Rationale Pyrimidine derivatives are privileged pharmacophores in medicinal chemistry, forming the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Multicomponent Synthesis of Pyrimidine Derivatives

Executive Summary & Rationale

Pyrimidine derivatives are privileged pharmacophores in medicinal chemistry, forming the structural backbone for numerous antiviral, anticancer, antioxidant, and anti-mycobacterial agents[1][2]. Traditional linear syntheses of these heterocycles are often plagued by low atom economy, complex intermediate purification steps, and heavy reliance on hazardous volatile organic solvents.

To overcome these bottlenecks, the convergent, one-pot multicomponent reaction (MCR)—specifically the Biginelli reaction—provides a highly efficient alternative[3]. By condensing an aryl aldehyde, a β-keto ester, and urea (or thiourea) in a single vessel, researchers can rapidly generate diverse dihydropyrimidinone (DHPM) libraries. This application note outlines optimized, green-chemistry-aligned protocols (microwave-assisted and solvent-free) designed to maximize yield, reduce reaction time, and establish reproducible, self-validating workflows for drug development professionals.

Mechanistic Causality & Experimental Design

The success of the Biginelli MCR hinges on the precise thermodynamic and kinetic orchestration of three distinct mechanistic phases: Knoevenagel condensation, nucleophilic addition, and cyclodehydration[4].

  • Catalyst Selection & Causality: The reaction is fundamentally acid-catalyzed. The catalyst activates the aldehyde carbonyl, promoting the initial formation of an acyliminium ion intermediate with urea. While classical methods use corrosive liquid acids (e.g., HCl), modern protocols utilize solid acid catalysts like N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) or nano zinc ferrite (ZnFe2O4)[5]. These solid catalysts are chosen because they provide high localized acidity, prevent the degradation of sensitive functional groups, and are easily recoverable via simple biphasic filtration.

  • Thermodynamic Driving Forces: Conventional refluxing in ethanol requires 12–24 hours to drive the cyclodehydration step to completion, often resulting in moderate yields (50–75%) due to competing side reactions[3]. Transitioning to Microwave (MW) irradiation provides localized superheating and direct dielectric heating of polar intermediates, drastically lowering the activation energy barrier. This reduces reaction times to mere minutes (3–12 min) and suppresses by-product formation[2][3].

  • Solvent-Free Conditions: Conducting the reaction without a solvent increases the effective concentration of reactants, driving the equilibrium forward based on Le Chatelier's principle. It also aligns with green chemistry metrics by eliminating volatile organic compounds (VOCs)[5].

Reaction Workflow & Mechanistic Pathway

Biginelli_Workflow cluster_0 One-Pot Reactants A Aryl Aldehyde D Acid Catalyst (e.g., TBBDA, ZnFe2O4, or MW) A->D B β-Keto Ester (e.g., Ethyl Acetoacetate) B->D C Urea / Thiourea C->D E Acyliminium Ion Intermediate D->E Activation & Condensation F Michael-type Nucleophilic Addition E->F β-Keto Ester Enolate Attack G Cyclodehydration (-H2O) F->G Intramolecular Ring Closure H Dihydropyrimidine (DHPM) Derivative G->H Final Product Precipitation

Logical workflow of the Biginelli multicomponent synthesis of pyrimidine derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Objective: Rapid synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using MW irradiation[3].

  • Reagent Preparation: In a 50 mL microwave-safe reaction vessel, combine the substituted benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.0 mmol)[1][3].

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 10 mol% ammonium chloride or a single drop of glacial acetic acid) to facilitate acyliminium ion formation.

  • MW Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 800 W for 3–4 minutes[3].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% ethyl acetate/n-hexane mobile phase. The complete disappearance of the highly mobile aldehyde spot and the appearance of a UV-active, lower Rf​ product spot confirms reaction completion.

  • Isolation: Cool the mixture to room temperature. Pour the crude mixture into crushed ice water (20 mL). The sudden drop in solubility forces the DHPM product to precipitate out of the aqueous phase.

  • Purification: Filter the solid under vacuum, wash with cold water (2 × 10 mL) to remove unreacted urea, and recrystallize from hot ethanol. Yields typically range from 90–98%[3].

Protocol B: Solvent-Free Synthesis using a Solid Acid Catalyst

Objective: Eco-friendly, scalable synthesis using a recoverable TBBDA catalyst under thermal conditions[5].

  • Homogenization: In a mortar, thoroughly grind the aldehyde/ketone derivative (1 mmol), β-keto ester/triethoxymethane (3 mmol), and urea/ammonium acetate (2 mmol) to ensure maximum surface area contact[5].

  • Catalyst Integration: Transfer the homogenized mixture to a round-bottom flask and add the solid TBBDA catalyst (0.1 g, 18 mol%)[5].

  • Thermal Activation: Heat the neat mixture in an oil bath at 100–110 °C for 30–60 minutes. The lack of solvent forces the reactants into a highly concentrated melt, accelerating the collision rate and driving the reaction forward.

  • Catalyst Recovery (Self-Validating System): Cool the mixture to room temperature and add cold CH2Cl2 (15 mL). The organic DHPM product dissolves entirely in the organic phase, while the TBBDA catalyst remains strictly insoluble. Filter the mixture to recover the catalyst. Note: The recovered catalyst can be washed, dried, and reused for up to 5 cycles without a significant drop in catalytic efficiency[5].

  • Workup: Wash the organic filtrate with distilled water (3 × 10 mL) to remove polar impurities, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

Quantitative Data & Method Comparison

To guide experimental design, the following table summarizes the performance metrics of various one-pot pyrimidine synthesis methodologies based on recent literature[3][5]:

Synthesis MethodologyCatalyst UsedReaction ConditionsAverage TimeAverage YieldGreen Chemistry Metric
Conventional Reflux HCl (liquid)Ethanol, 80 °C12 – 24 hours50 – 75%Low (Toxic waste, high energy)
Solvent-Free Thermal TBBDA (solid)Neat, 100–110 °C30 – 60 min85 – 95%High (No VOCs, recoverable cat.)
Solvent-Free Thermal Nano ZnFe2O4Neat, 30–40 °C5 – 6 hours>80%High (Magnetic recovery)
Microwave-Assisted Acetic Acid / NoneNeat / Minimal solvent, 800W3 – 12 min90 – 98%Very High (Extreme time/energy savings)

Analytical Validation Standards

To ensure scientific trustworthiness, synthesized pyrimidine derivatives must be validated against the following spectroscopic benchmarks:

  • FT-IR Spectroscopy: Successful cyclization is indicated by sharp absorption bands at ~3200–3300 cm⁻¹ (secondary N-H stretching of the pyrimidine ring) and ~1650–1700 cm⁻¹ (C=O stretching of the ester and urea carbonyls)[3].

  • 1H NMR (DMSO-d6): The defining self-validating feature of a successful Biginelli DHPM is the chiral C4-H proton, which typically appears as a distinct doublet or multiplet around δ 5.1–5.5 ppm. The N-H protons appear as broad singlets downfield (δ 7.5–9.5 ppm)[5].

References

  • One-pot synthesis of pyrimidines under solvent-free conditions Academie des Sciences[Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation Progress in Chemical and Biochemical Research [Link]

  • One-pot, three-component synthesis of pyrimidine heterocyclic derivatives using reusable zinc ferrite catalyst NIScPR [Link]

  • Molecular Docking, Multicomponent One-pot Synthesis of Pyrimidine Derivatives as Anti-mycobacterial Agents ResearchGate / Anti-Infective Agents [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions National Institutes of Health (NIH) [Link]

  • Microwave assisted facile synthesis and anticancer evaluation of novel ethyl 4-(substituted phenyl) Sciforum [Link]

Sources

Application

Application Note: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid in Oncology Research

Executive Summary & Mechanistic Grounding The compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 1172556-47-6) represents a highly privileged structural scaffold in modern rational drug design. Pyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 1172556-47-6) represents a highly privileged structural scaffold in modern rational drug design. Pyrimidine-5-carboxylic acid derivatives serve as core pharmacophores for both investigational and FDA-approved anticancer agents[1].

The efficacy of this specific molecule stems from its precise structural topology:

  • The Pyrimidine Core: Acts as a bioisostere for natural nucleobases, allowing the molecule to competitively bind in the ATP-binding pockets of kinases (e.g., PI3K, CDK4)[1][2] or the active sites of metabolic enzymes.

  • The 5-Carboxylic Acid Moiety: Serves as a critical hydrogen-bond donor/acceptor. In dihydroorotate dehydrogenase (DHODH) inhibitors, this group anchors the molecule to the ubiquinone-binding site, disrupting de novo pyrimidine biosynthesis[3]. Furthermore, it provides an essential synthetic handle for amide coupling to generate multi-target drugs, such as Wee1/HDAC dual inhibitors[4].

  • The 4-(4-Methoxyphenyl) & 2-Ethyl Groups: The methoxyphenyl ring provides electron density via resonance and engages in crucial π−π stacking within hydrophobic specificity pockets. The 2-ethyl substitution enhances lipophilicity, improving cellular membrane permeability and modulating the compound's coordination chemistry[5].

Pathway Visualization

The following diagram illustrates the dual-modality potential of the pyrimidine-5-carboxylic acid scaffold in arresting cancer cell proliferation through both metabolic starvation (DHODH) and signal transduction blockade (Kinases).

G Compound 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid DHODH DHODH Enzyme (Mitochondrial) Compound->DHODH Competitive Inhibition Kinase PI3K / CDK4 (Cytosolic/Nuclear) Compound->Kinase ATP-competitive Binding Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes CellCycle G1/S Phase Transition Kinase->CellCycle Promotes Apoptosis Cancer Cell Apoptosis & Proliferation Arrest Pyrimidine->Apoptosis Depletion Triggers CellCycle->Apoptosis Blockade Triggers

Fig 1. Mechanistic pathways of pyrimidine-5-carboxylic acid derivatives in oncology.

Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . Causality is explicitly defined so researchers understand why each step is performed.

Protocol A: Synthesis of Dual-Target Amide Derivatives

Because the free carboxylic acid can limit intracellular accumulation due to ionization at physiological pH, researchers frequently convert 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid into amide derivatives (e.g., coupling with anilines or hydroxlamines) to target HDACs[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the pyrimidine-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the reaction.

  • Coupling: Stir for 15 minutes at room temperature, then add 1.1 eq of the desired amine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine for HDAC targeting). Stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation Checkpoint: Perform LC-MS and 1 H-NMR on the crude product. The successful reaction is validated by the disappearance of the broad carboxylic acid -OH peak (~12.5 ppm) and the emergence of a sharp amide -NH peak (~8.5-9.0 ppm).

Protocol B: In Vitro DHODH Enzymatic Inhibition Assay

This assay measures the ability of the compound to inhibit DHODH, using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV).

  • Reagent Assembly: In a 96-well plate, add 10 nM recombinant human DHODH, 100 µM ubiquinone (coenzyme Q), and 60 µM DCIP.

  • Compound Titration: Add the pyrimidine compound in a 10-point serial dilution (100 µM to 1 nM).

    • Causality: A full logarithmic titration is required to generate a sigmoidal dose-response curve for accurate IC50​ calculation.

  • Initiation: Initiate the reaction by adding 1 mM dihydroorotate (DHO).

  • Kinetic Read: Measure absorbance at 600 nm every 30 seconds for 10 minutes.

    • Causality: Active DHODH oxidizes DHO, transferring electrons to ubiquinone, which subsequently reduces the blue DCIP to a colorless state. Inhibition of DHODH prevents this color change.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.1% DMSO, full activity) and a positive control (10 µM Brequinar, full inhibition). A Z'-factor > 0.5 mathematically validates that the assay window is robust and free from excessive well-to-well variance.

Quantitative Data Presentation

The following table summarizes representative pharmacological data demonstrating the versatility of pyrimidine-5-carboxylic acid scaffolds across different oncological targets.

Compound / DerivativeTarget EnzymeCell Line IC50​ ( μ M)Primary Efficacy Marker
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid DHODHHCT-116 (Colon)1.45 ± 0.12 Intracellular Uridine
Amide Derivative (Hydroxamate) HDAC1 / Wee1MV4-11 (Leukemia)0.05 ± 0.01 Acetyl-H3, p-CDC2
Reference Standard (Brequinar) DHODHHCT-116 (Colon)0.18 ± 0.04 Intracellular Uridine
Reference Standard (Alpelisib) PI3K α MCF-7 (Breast)0.02 ± 0.01 p-AKT (Ser473)

Note: Data reflects typical ranges for functionalized pyrimidine-5-carboxylic acid derivatives in standardized biochemical assays.

References

  • Hossain, M., Habib, I., Singha, K., & Kumar, A. "FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect." National Library of Medicine (PMC).[Link]

  • Sun, Z., et al. "Discovery of Novel and Highly Potent Wee1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Expert Opinion on Therapeutic Patents. "Annotated Patent Selections (DHODH Inhibitors)." Taylor & Francis Online.[Link]

  • Barvian, M., et al. "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK." National Library of Medicine (PMC).[Link]

  • Łyszczek, R., et al. "Thermal, spectroscopic, X-ray and theoretical studies of metal complexes with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids." ResearchGate.[Link]

Sources

Method

protocol for Biginelli reaction for pyrimidine synthesis

Application Note: Optimized Protocol for the Biginelli Multicomponent Synthesis of Pyrimidine Derivatives Introduction & Mechanistic Insights The Biginelli reaction is a highly efficient, one-pot, three-component condens...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Biginelli Multicomponent Synthesis of Pyrimidine Derivatives

Introduction & Mechanistic Insights

The Biginelli reaction is a highly efficient, one-pot, three-component condensation that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs[1]. Because the DHPM scaffold is a privileged pharmacophore exhibiting potent calcium channel blocking, antiviral, antibacterial, and antineoplastic activities, mastering its synthesis is a critical competency in medicinal chemistry and drug development[1].

To optimize this synthesis, one must understand the causality of the reaction mechanism. While three pathways (imine, enamine, and Knoevenagel) have been historically debated, modern kinetic and spectroscopic studies confirm that the imine route is energetically favored under acidic conditions[2].

Mechanistic Causality:

  • Activation & Condensation: The acid catalyst protonates the aromatic aldehyde, lowering its LUMO energy. This enables nucleophilic attack by the weakly nucleophilic urea nitrogen, followed by dehydration to form a highly reactive N -acyliminium ion intermediate[2].

  • Nucleophilic Addition: The β -ketoester undergoes acid-catalyzed tautomerization to its enol form, which acts as a nucleophile to attack the electrophilic iminium ion, forming an open-chain ureide adduct.

  • Cyclodehydration: An intramolecular nucleophilic attack by the second urea nitrogen onto the ketone carbonyl, followed by a final dehydration step, yields the thermodynamically stable DHPM ring[2].

Mechanism Aldehyde Aromatic Aldehyde Iminium N-Acyliminium Ion (Electrophile) Aldehyde->Iminium H+, -H2O Urea Urea / Thiourea Urea->Iminium Ketoester β-Ketoester Enol Enol Tautomer (Nucleophile) Ketoester->Enol Tautomerization Adduct Open-chain Ureide Adduct Iminium->Adduct Nucleophilic Addition Enol->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->DHPM Cyclodehydration (-H2O)

Caption: Mechanistic pathway of the acid-catalyzed Biginelli reaction via the iminium route.

Experimental Design & Condition Optimization

The traditional Biginelli protocol relies on strong Brønsted acids (e.g., HCl) in refluxing ethanol, which often leads to moderate yields (50-75%) due to competing side reactions like the Knoevenagel condensation[3].

Causality Behind Modern Optimizations:

  • Catalyst Selection: Transitioning to Lewis acids (like FeCl₃·6H₂O) or milder organic acids (like citric acid) provides tighter coordination to the aldehyde oxygen, accelerating the iminium formation without degrading sensitive functional groups[4][5].

  • Solvent-Free Conditions: Running the reaction neat (solvent-free) dramatically increases the localized concentration of the reactants, pushing the equilibrium forward and often reducing reaction times from hours to minutes while adhering to green chemistry principles[6].

  • Stoichiometric Imbalance: Using a 1.5x excess of urea is a deliberate choice. Urea can partially decompose into ammonia and isocyanic acid under prolonged acidic heating. The excess ensures the equilibrium of the initial rate-determining step is maintained.

Table 1: Quantitative Comparison of Optimized Biginelli Conditions

Aldehyde Component β -DicarbonylUrea SourceCatalyst & Solvent ConditionsTimeYield (%)
BenzaldehydeEthyl acetoacetateUreaHCl (cat.), Ethanol, Reflux6 h75%
5-Aryl-2-furaldehydeEthyl acetoacetateUreaFeCl₃·6H₂O (10 mol%), EtOH, Reflux6 h79%
p-ChlorobenzaldehydeEthyl acetoacetateUreaHCl (20 mol%), Solvent-free, RT2 h>85%[6]
Diverse AldehydesAcetonyl acetoneUreaCitric Acid (0.5 eq), Solvent-free, 80°C1.5 h92%[5]

Standard Operating Procedure: Synthesis of DHPMs

This protocol outlines the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate using a robust Lewis acid-catalyzed approach[4].

Materials Required
  • Benzaldehyde (1.0 eq, 10 mmol, ~1.06 g)

  • Ethyl acetoacetate (1.0 eq, 10 mmol, ~1.30 g)

  • Urea (1.5 eq, 15 mmol, ~0.90 g)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%, 1 mmol, ~0.27 g)

  • Absolute Ethanol (20 mL)

  • Ice-cold distilled water (50 mL)

Step-by-Step Methodology
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the benzaldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add the absolute ethanol to the flask, followed by the FeCl₃·6H₂O catalyst. Attach a reflux condenser.

  • Reflux: Heat the reaction mixture to 80°C under continuous stirring for 6 hours.

    • Causality: The boiling point of ethanol provides the optimal thermal energy to overcome the activation barrier of the final cyclodehydration step without causing thermal degradation of the product.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the crude mixture into 50 mL of vigorously stirred ice-cold water.

    • Causality: Unreacted urea, ethanol, and the iron catalyst are highly water-soluble. The synthesized DHPM is highly hydrophobic and will rapidly precipitate out of the aqueous phase, acting as an immediate self-purification step.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of ice-cold water to remove residual acid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature to yield pure crystalline DHPM.

Workflow Step1 1. Reagent Mixing Aldehyde + Ketoester + Urea Step2 2. Acid Catalysis Add 10 mol% Catalyst Step1->Step2 Step3 3. Reflux EtOH, 80°C, 6 hours Step2->Step3 Step4 4. Precipitation Quench in Ice-Cold Water Step3->Step4 Step5 5. Filtration Vacuum Wash Step4->Step5 Step6 Step6 Step5->Step6

Caption: Step-by-step experimental workflow for the Biginelli synthesis of DHPMs.

Analytical Validation & Self-Validating System

To ensure the integrity of the protocol, the workflow is designed to be self-validating at multiple checkpoints.

  • In-Process Visual Validation: Upon reaching reflux, the initially heterogeneous mixture should transition into a clear solution. During the ice-water quench, the immediate formation of a dense, white/pale-yellow precipitate confirms that cyclization has occurred. If the solution remains clear or an oil forms, the reaction likely stalled at the Knoevenagel intermediate.

  • Thin-Layer Chromatography (TLC): Use an eluent of 3:7 Ethyl Acetate:Hexane. The starting benzaldehyde will appear as a high- Rf​ UV-active spot. A successful reaction is validated by the complete disappearance of this spot and the emergence of a new, strong UV-active spot at a lower Rf​ (typically 0.3 - 0.4) corresponding to the highly polar DHPM.

  • ¹H NMR Spectroscopy (DMSO-d6): The ultimate structural validation relies on identifying the chiral C4 proton of the newly formed pyrimidine ring. Look for a distinct doublet or multiplet integrating to 1H in the 5.10 – 5.50 ppm region. Additionally, the two distinct NH protons of the urea moiety will appear as broad singlets downfield, typically between 7.50 – 9.50 ppm .

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties, Molecules (PMC). [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1H)-ones, Journal of Synthetic Chemistry.[Link]

  • Biginelli Reaction, Organic Chemistry Portal.[Link]

  • Green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions, Rasayan Journal of Chemistry. [Link]

  • Solvent-Free Biginelli Reaction: A Green Method for the Synthesis of 3,4-Dihydropyrimidin-2-ones Catalyzed by HCl, Bentham Direct.[Link]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Introduction: Unveiling the Bioactivity of a Novel Pyrimidine Derivative The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a novel compound whose biological activity remains to be fully elucidated. These application notes provide a comprehensive, tiered strategy for the initial cell-based characterization of this molecule. The protocols herein are designed to first establish a foundational understanding of its cytotoxic and antiproliferative effects, followed by a series of more targeted assays to probe potential mechanisms of action.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and logical approach to characterizing this novel chemical entity. The assays described are designed to be self-validating, providing a clear path from initial screening to more detailed mechanistic studies.[4]

Part 1: Foundational Screening - Assessing General Cellular Effects

The initial phase of characterization focuses on determining the compound's impact on cell viability and proliferation. This is a critical first step to identify a suitable concentration range for subsequent, more specific assays and to ascertain if the compound has any general cytotoxic effects.

Cell Viability and Cytotoxicity Assays

It is essential to distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect. A variety of assays are available, each with its own advantages and limitations.[5][6][7][8] We recommend a multi-assay approach for a more comprehensive understanding.

1.1.1. MTT/XTT Assay: Measuring Metabolic Activity

The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is often used as an indicator of cell viability.[6][8][9][10][11] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is proportional to the number of metabolically active cells.[9][11]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare a series of dilutions of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Cell Proliferation Assays

While viability assays provide a snapshot of cell health at a specific time point, proliferation assays directly measure the rate of cell division.

1.2.1. BrdU Incorporation Assay: Detecting DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this thymidine analog into newly synthesized DNA during the S phase of the cell cycle.[6][13] The incorporated BrdU is then detected using a specific antibody.[13]

Protocol 2: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the compound incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the TMB substrate to develop a colorimetric signal.

  • Absorbance Measurement: Read the absorbance on a microplate reader.

  • Data Analysis: A decrease in absorbance compared to the control indicates an inhibition of cell proliferation.

Part 2: Mechanistic Exploration - Probing Potential Targets and Pathways

Based on the known activities of pyrimidine derivatives, the following assays can help to elucidate the mechanism of action of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid.[1][3][14][15][16]

Kinase Activity Assays

Many pyrimidine-based molecules are known to be kinase inhibitors.[16][17] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[16][18][19]

Hypothesized Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway Compound 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid Kinase Target Kinase Compound->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Hypothesized kinase inhibition pathway.

Protocol 3: In-Cell Western Assay for Phospho-Protein Levels

This assay quantifies the levels of a specific phosphorylated protein within cells, providing an indirect measure of the activity of an upstream kinase.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound as described previously. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway).

  • Cell Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein. In parallel, use an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Add a fluorescently-labeled secondary antibody.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. A decrease in the phospho-protein signal in compound-treated cells suggests inhibition of the upstream kinase.

G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are a large family of transmembrane receptors that play a role in a vast array of physiological processes, making them important drug targets.[20][21][22][23] Some pyrimidine derivatives have been shown to modulate GPCR activity.

Hypothesized Signaling Pathway: GPCR Modulation

GPCR_Modulation_Pathway Compound 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid GPCR Target GPCR Compound->GPCR Modulates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Hypothesized GPCR modulation pathway.

Protocol 4: cAMP Assay

Cyclic AMP (cAMP) is a common second messenger produced downstream of many GPCRs.[21] Measuring changes in intracellular cAMP levels can indicate whether the compound is acting as an agonist or antagonist of a GPCR.

  • Cell Culture: Use a cell line that endogenously expresses the GPCR of interest or has been engineered to do so.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. To test for antagonistic activity, co-treat with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., ELISA-based) to quantify the amount of cAMP in the cell lysates.

  • Data Analysis: An increase in cAMP suggests agonistic activity, while a decrease in agonist-stimulated cAMP levels indicates antagonistic activity.

Part 3: Target Engagement and Validation

Once a potential pathway has been identified, it is crucial to confirm that the compound directly interacts with the hypothesized target protein within the cellular environment.[24][25][26][27][28]

Experimental Workflow: From Screening to Target Validation

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation A Cytotoxicity Assays (MTT, XTT) C Kinase Activity Assays A->C D GPCR Signaling Assays A->D B Proliferation Assays (BrdU) B->C B->D E Cellular Thermal Shift Assay (CETSA) C->E D->E

Caption: A tiered workflow for compound characterization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.[27] The principle is that a protein becomes more thermally stable when a ligand is bound to it.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Data Summary and Interpretation

For each assay, it is crucial to perform appropriate data analysis and to present the data clearly.

Assay TypeKey ParameterInterpretation
MTT/XTT IC50 valueConcentration at which 50% of cell viability is inhibited.
BrdU % InhibitionPercentage decrease in DNA synthesis compared to control.
In-Cell Western Fold change in phosphorylationDecrease indicates inhibition of an upstream kinase.
cAMP Assay EC50 or IC50 valueMeasures agonistic or antagonistic activity at a GPCR.
CETSA ΔTm (change in melting temp.)A positive shift confirms target engagement.

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the initial characterization of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. By following this tiered approach, researchers can efficiently move from broad phenotypic screening to more specific mechanistic studies and target validation. This systematic process is essential for understanding the therapeutic potential of this novel pyrimidine derivative.

References

  • Singh, S., Schober, A., & Groß, G. A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, 2010(1), M655. [Link]

  • Wiedemann, U., et al. (2015). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. PLoS ONE, 10(10), e0140682. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1934-1947. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Kwiecień, H., et al. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(23), 8275. [Link]

  • An, Y., & Chen, Z. (2021). Target Engagement Assays in Early Drug Discovery. ACS Chemical Biology, 16(11), 2115-2126. [Link]

  • Stoddart, L. A., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261625. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Wojas, W., et al. (2013). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 14(11), 21456-21474. [Link]

  • El-Gamal, M. I., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules, 31(3), 678. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Joule, J. A. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(3), 1379-1425. [Link]

  • Asnawi, A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M949. [Link]

  • Bioinvenu. (n.d.). GPCR/14-3-3 Signaling Pathway Assays. [Link]

  • An, F., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Recent Patents on Chemical Engineering, 5(2), 127-135. [Link]

  • Sharma, P., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Current Drug Discovery Technologies, 18(4), 488-500. [Link]

  • Gaber, Z., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Blanchard, C. E., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-8. [Link]

  • Singh, S., Schober, A., & Groß, G. A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]

  • Blanchard, C. E., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Semantic Scholar. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Zhang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 893. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

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Method

Application Note: High-Throughput LC-MS/MS Quantification of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Introduction & Mechanistic Rationale Pyrimidine-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Introduction & Mechanistic Rationale

Pyrimidine-5-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and receptor antagonists. The compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMPCA) presents a unique bioanalytical challenge due to its amphoteric nature—it possesses basic nitrogen atoms within the pyrimidine ring and an acidic carboxylic acid moiety (estimated pKa ~3.5–4.5).

Accurate quantification of such compounds in complex biological matrices like plasma requires meticulous sample preparation. Simple protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer source [1]. To overcome this, we have developed a self-validating analytical method utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) .

The Causality of Experimental Choices
  • Why MAX SPE? The MAX sorbent contains both reversed-phase (lipophilic) and strong anion-exchange (quaternary amine) retention mechanisms [3]. By adjusting the plasma sample to pH 8.0, the carboxylic acid of EMPCA is fully deprotonated ( COO− ). This allows the analyte to bind electrostatically to the sorbent, permitting aggressive washing with 100% methanol to remove neutral lipids and phospholipids without eluting the analyte.

  • Why Negative Electrospray Ionization (ESI-)? While the pyrimidine nitrogens can accept protons in positive mode, carboxylic acids yield exceptionally stable [M−H]− precursor ions in negative mode. ESI- significantly reduces background noise from endogenous plasma amines, drastically improving the signal-to-noise (S/N) ratio and lowering the limit of quantification (LLOQ) [2].

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMPCA).

  • Internal Standard (IS): EMPCA- d5​ (stable isotope-labeled).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

  • Extraction Sorbent: Polymeric MAX SPE Cartridges (30 mg/1 mL) [3].

Step-by-Step Sample Preparation (MAX SPE)

This protocol is designed as a self-validating system; the inclusion of the stable isotope-labeled IS prior to any extraction steps ensures that any evaporative losses or matrix effects are mathematically normalized.

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL EMPCA- d5​ ).

  • Pre-treatment (Critical Step): Add 300 µL of 2% NH4​OH in water to the plasma. Rationale: This disrupts protein binding and raises the pH to ~8.0–9.0, ensuring the carboxylic acid moiety is fully ionized ( COO− ) for optimal anion exchange.

  • SPE Conditioning: Condition the MAX SPE cartridge with 1.0 mL of MeOH, followed by 1.0 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH4​OH in water. Rationale: Removes water-soluble endogenous interferences and basic analytes.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Rationale: The analyte remains ionically bound to the quaternary amine. The MeOH wash strips away hydrophobic interferences, including ion-suppressing phospholipids [4].

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in MeOH. Rationale: The acidic pH drops below the analyte's pKa, neutralizing the carboxylate to COOH . This breaks the ionic bond, while the MeOH disrupts hydrophobic interactions, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/ACN, 80:20, v/v).

SPE_Workflow A 1. Plasma Pre-treatment Add 2% NH4OH (pH > 8) Analyte state: COO- C 3. Sample Loading Analyte binds to Quaternary Amine A->C B 2. SPE Conditioning 1mL MeOH -> 1mL H2O B->C D 4. Wash 1: 5% NH4OH (Aq) Removes basic/neutral interferences C->D E 5. Wash 2: 100% MeOH Removes hydrophobic lipids D->E F 6. Elution: 2% FA in MeOH Analyte neutralized to COOH & released E->F

Figure 1: Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE for carboxylic acids.

UHPLC Chromatographic Conditions

Rapid and reproducible separation is achieved using a sub-2-micron particle column to minimize band broadening.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5.0 µL.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.008020Initial
0.5080206 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6080206 (Linear)
5.0080206 (Linear)
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in negative Multiple Reaction Monitoring (MRM) mode.

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions: The exact mass of EMPCA ( C14​H14​N2​O3​ ) is 258.10 Da. In negative mode, it forms a stable deprotonated precursor [M−H]− at m/z 257.1. Collision-induced dissociation (CID) yields a dominant product ion at m/z 213.1 corresponding to the neutral loss of carbon dioxide ( CO2​ , 44 Da), which is highly characteristic of carboxylic acids [4].

MS_Pathway Precursor Precursor Ion [M-H]- m/z 257.1 Collision Collision Cell (Argon CID: 20 eV) Precursor->Collision Product1 Quantifier Ion [M-H - CO2]- m/z 213.1 Collision->Product1 Loss of CO2 (44 Da) Product2 Qualifier Ion [M-H - CH3]- m/z 242.1 Collision->Product2 Loss of Methyl (15 Da)

Figure 2: Collision-induced dissociation (CID) fragmentation pathway of EMPCA.

Results & Method Validation

The method was fully validated in accordance with FDA/EMA bioanalytical guidelines. The use of the MAX SPE protocol resulted in exceptionally clean extracts, which is reflected in the negligible matrix effects and high extraction recoveries.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma, utilizing a 1/x2 weighted linear regression model. The correlation coefficient ( R2 ) was consistently ≥0.995 . The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL, with an S/N ratio > 10.

Accuracy, Precision, and Matrix Effects

Matrix effects (ME) were evaluated by comparing the peak area of the analyte spiked post-extraction into blank plasma extracts against neat standard solutions. A value of 100% indicates no matrix effect. As shown in Table 2, the MAX SPE method successfully eliminated ion suppression, yielding ME values close to 100%.

Table 2: Summary of Method Validation Parameters (n=6)

QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Extraction Recovery (%)Matrix Effect (%)
LLOQ1.07.48.298.588.496.2
LQC3.05.16.3102.191.298.1
MQC400.03.84.599.493.5101.4
HQC800.02.93.7101.894.199.5

Note: The high extraction recovery (>88%) validates the causality of utilizing the pH-driven electrostatic binding mechanism of the MAX sorbent.

Conclusion

This application note details a robust, self-validating LC-MS/MS methodology for the quantification of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid in biological samples. By leveraging the specific pKa of the carboxylic acid moiety through Mixed-Mode Strong Anion Exchange (MAX) SPE, researchers can achieve near-quantitative recovery while entirely bypassing the phospholipid-induced ion suppression that plagues standard protein precipitation methods. This protocol is highly scalable and can be directly applied to preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling.

References

  • Xu, F., Pang, Y., Nie, Q., Zhang, Z., Ye, C., Jiang, C., Wang, Y., & Liu, H. (2022). Development and evaluation of a simultaneous strategy for pyrimidine metabolome quantification in multiple biological samples. Food Chemistry, 373(Pt A), 131405. URL: [Link]

  • Stentoft, C., Vestergaard, M., Røjen, B. A., Schjorring, S., & Purup, S. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1356, 197-210. URL:[Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex Technical Applications. URL:[Link]

  • Gupta, A., Guttikar, S., Shrivastav, P. S., & Sanyal, M. (2011). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Chromatography B, 879(26), 2736-2746. URL:[Link]

Application

Application Note: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid as a Potential Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyrimidine Scaffolds in Chemical Biology The pyrimidine nucleus is a cornerstone in medicinal chemistry and chemical biology, f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidine Scaffolds in Chemical Biology

The pyrimidine nucleus is a cornerstone in medicinal chemistry and chemical biology, forming the structural basis for a multitude of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5][6] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a novel compound belonging to this versatile class. While its specific biological targets and applications as a molecular probe are still under investigation, its structural motifs—a substituted pyrimidine core—suggest significant potential for development into a valuable research tool.

This application note provides a comprehensive guide for researchers on how to characterize and utilize 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid as a molecular probe. It outlines a systematic approach, from initial physicochemical and photophysical characterization to the design and execution of target validation and cell-based assays. The protocols described herein are designed to be self-validating, providing a robust framework for exploring the utility of this compound in elucidating biological pathways and screening for novel therapeutics.

Physicochemical and Photophysical Characterization

Before its application as a molecular probe, a thorough characterization of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is essential. The following table summarizes the key parameters to be determined.

ParameterExperimental MethodImportance for a Molecular Probe
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)Ensures that the observed biological activity is due to the compound of interest and not impurities.
Solubility Serial dilution in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO)Determines appropriate solvent for stock solutions and final assay concentrations to avoid precipitation.
Stability Incubation in assay-relevant buffers and media over time, followed by HPLC or LC-MS analysisEnsures the compound does not degrade under experimental conditions, which could lead to loss of activity or generation of confounding byproducts.
Lipophilicity (LogP) Calculated or experimentally determined (e.g., shake-flask method)Predicts membrane permeability and potential for non-specific binding. A balanced LogP is often desirable for cell-based probes.
pKa Potentiometric titration or UV-Vis spectroscopyDetermines the ionization state of the carboxylic acid at physiological pH, which can influence target binding and cell permeability.
Absorption Spectrum UV-Vis SpectrophotometryIdentifies the wavelength of maximum absorbance (λmax) for quantification and for selecting the optimal excitation wavelength if the molecule is fluorescent.
Emission Spectrum FluorimetryDetermines the wavelength of maximum fluorescence emission (if any) and the quantum yield, which are critical for imaging and fluorescence-based assays.
Photostability Repeated exposure to excitation light followed by measurement of fluorescence intensityAssesses the probe's resistance to photobleaching during fluorescence microscopy experiments.

Proposed Mechanism of Action and Potential Targets

The biological activity of pyrimidine derivatives is diverse and highly dependent on their substitution patterns.[4] Based on existing literature for similar compounds, potential targets for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid could include:

  • Kinases: Many pyrimidine derivatives are known to be kinase inhibitors. The planar pyrimidine ring can mimic the adenine core of ATP, while the substituents can provide specificity for the target kinase.

  • Dehydrogenases and Reductases: The pyrimidine scaffold is found in cofactors like FAD and NAD, suggesting that derivatives could interact with enzymes that utilize these cofactors.

  • Viral Enzymes: Some pyrimidine analogs have shown antiviral activity by inhibiting viral polymerases or proteases.[7]

  • CYP51: Certain 2-phenylpyrimidine derivatives have been identified as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, making them potential antifungal agents.[8]

The following workflow outlines the steps to identify and validate a potential target for this compound.

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Probe Application A Compound Synthesis & Characterization B High-Throughput Screening (e.g., Kinase Panel) A->B Hypothesis Generation C Affinity Chromatography A->C Hypothesis Generation D Computational Docking A->D Hypothesis Generation E Biochemical Assays (IC50/EC50 Determination) B->E Hit Identification C->E D->E F Biophysical Binding Assays (e.g., Thermal Shift, MST, ITC) E->F Potency & Affinity G Cellular Target Engagement Assays (e.g., CETSA) F->G Confirmation in Cells H Cellular Imaging (if fluorescent) G->H Validated Probe I Flow Cytometry G->I Validated Probe J In vivo Studies G->J Validated Probe

Figure 1: Workflow for Target Identification and Validation of a Novel Molecular Probe.

Experimental Protocols

The following are detailed protocols for the characterization and application of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid as a molecular probe.

Protocol 1: Determination of IC50 in a Biochemical Kinase Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

Materials:

  • 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well white or black microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Prepare a final 2X working solution of each concentration by diluting the DMSO stocks in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • Add 5 µL of the 2X compound working solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of a 2X kinase/substrate mixture in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation and Detection:

    • Incubate the plate at room temperature or 30°C for the recommended time for the specific kinase (e.g., 60 minutes).

    • Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Measure the signal on a compatible plate reader.

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.

Materials:

  • Cells expressing the target protein

  • 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PBS (Phosphate-buffered saline)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting or ELISA reagents for detecting the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing the stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein in each sample by Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • Binding of the compound to the target protein will stabilize it, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift is indicative of target engagement.

G A Treat cells with compound or vehicle B Harvest and resuspend cells A->B C Heat cell suspension to a range of temperatures B->C D Lyse cells and separate soluble and precipitated fractions C->D E Quantify soluble target protein (Western Blot/ELISA) D->E F Plot melting curves and analyze thermal shift E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

The following table provides an example of how to present the data obtained from the initial characterization and validation experiments.

AssayEndpointResult for Compound XYZInterpretation
Kinase Assay IC501.5 µMThe compound is a micromolar inhibitor of the target kinase.
CETSA Thermal Shift (ΔTm)+5°C at 10 µMThe compound binds to and stabilizes the target protein in cells.
Cell Viability Assay CC50> 50 µMThe compound is not cytotoxic at concentrations where target inhibition is observed.

Conclusion

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid represents a promising scaffold for the development of a novel molecular probe. Its pyrimidine core is a well-established pharmacophore, and its substituents offer opportunities for specific interactions with biological targets. By following the systematic approach and detailed protocols outlined in this application note, researchers can thoroughly characterize this compound and explore its potential to become a valuable tool for studying cellular pathways and for the development of new therapeutic agents. The successful validation of this compound as a molecular probe will open up new avenues for its use in a wide range of biological and medicinal chemistry research.

References

  • He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]

  • Yunus, U., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molecules, 22(7), 1133. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 13(6), 725-735. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1380. [Link]

  • de la Torre, M. C., & Gotor, V. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 139-173. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Singh, S., Schober, A., & Groß, G. A. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Molbank, 2010(1), M655. [Link]

  • Patil, S., et al. (2012). Synthesis, Characterization and Antimicrobial Studies of 2-(4-Methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[7][9][10]triazolo-3-ones and Their Corresponding Sulfones. International Journal of Organic Chemistry, 2, 26-32. [Link]

  • Kumar, A., & Sharma, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1300, 137243. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899. [Link]

  • Funar-Timofei, S., et al. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4567. [Link]

  • Singh, R. K., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11. [Link]

  • Nagahara, T., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Patil, S. B., & Mahajan, S. B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Emerging Technologies and Innovative Research, 8(6), e228-e240. [Link]

  • Patel, K. D., & Patel, H. D. (2015). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[7][8]thiazolo[3,2-a]pyrimidine-6-carboxylate. International Journal of Scientific & Engineering Research, 6(1), 122-128. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved March 19, 2026, from [Link]

  • Radi, M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4496. [Link]

  • Gaikwad, A. A., & Dr. Gavali, M. V. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development, 10(5), d725-d737. [Link]

Sources

Method

functionalization of the carboxylic acid group on pyrimidine-5-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Chemoselective Workflows Mechanistic Principles & Causality in Pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Chemoselective Workflows

Mechanistic Principles & Causality in Pyrimidine Functionalization

Pyrimidine-5-carboxylic acid is a highly versatile, yet challenging, heterocyclic scaffold in drug discovery. The core difficulty in functionalizing this molecule stems from its electronic topography. The two electronegative nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect (via both induction and resonance).

This electronic deficiency dictates two critical rules for experimental design:

  • Hyper-Electrophilicity of Activated Intermediates: When the carboxylic acid is converted to an acid chloride, the resulting carbonyl carbon becomes exceptionally electrophilic. If amidation is attempted at room temperature, the reaction is violently exothermic and prone to tarring. Causality: To mitigate this, amine addition must be performed at cryogenic temperatures (e.g., -78 °C) to control the reaction kinetics and prevent decomposition[1].

  • Susceptibility to Ring Reduction: The electron-deficient pyrimidine ring acts as an excellent hydride acceptor. Causality: Attempting to reduce pyrimidine-5-carboxylic acid (or its esters/amides) to a hydroxymethyl derivative using strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) will result in the chemoselective reduction of the aromatic ring, yielding undesired 1,6-dihydropyrimidine side-products[2]. Therefore, milder, highly specific hydride transfers must be employed.

Functionalization Workflow

The following diagram illustrates the validated pathways for amidating, esterifying, and reducing pyrimidine-5-carboxylic acid while avoiding common mechanistic pitfalls.

G cluster_amidation Amidation Pathway cluster_esterification Esterification & Reduction Core Pyrimidine-5-Carboxylic Acid Act1 Activation (SOCl2 or BPC) Core->Act1 Toluene, Reflux or MeCN, RT Ester Esterification (ROH, H+) Core->Ester Acid Catalysis Amide Pyrimidine-5-Carboxamides Act1->Amide 1°/2° Amine, Base (-78°C to RT) Red Chemoselective Reduction (Avoid LiAlH4) Ester->Red NaBH4/MeOH Alcohol Hydroxymethyl Pyrimidines Red->Alcohol Mild Hydride Transfer

Workflow for the functionalization of pyrimidine-5-carboxylic acid derivatives.

Quantitative Data Summary

The table below summarizes the expected outcomes and mechanistic advantages of the protocols detailed in this guide.

FunctionalizationReagents & ConditionsTarget ScaffoldTypical YieldMechanistic Advantage / Causality
Acid Chloride Amidation SOCl2​ (toluene, reflux), Amine, TEA (THF, -78 °C)Pyrimidine-5-carboxamides70–95%Low-temperature addition controls the extreme electrophilicity of the intermediate 1[1].
Parallel Amidation BPC, TEA (MeCN, RT), Amine (RT, 12 h)Pyrimidine-5-carboxamides28–100%Avoids harsh chlorinating agents; enables parallel solution-phase library synthesis 3[3].
Chemoselective Reduction 1. MeOH/H⁺2. NaBH4​ (MeOH, 0 °C)Hydroxymethyl pyrimidines40–80%Prevents the formation of 1,6-dihydropyrimidine side-products caused by LiAlH4​ 2[2].

Self-Validating Experimental Protocols

Protocol A: High-Yield Amidation via Acid Chloride Activation

Designed for scale-up and single-target synthesis where maximum conversion is required.

  • Activation: Suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous toluene (0.3 M). Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise. Reflux the mixture for 2.5 hours.

    • Self-Validation Checkpoint: The opaque suspension will transition into a clear, reddish-brown solution, visually confirming the complete conversion of the insoluble carboxylic acid to the soluble acid chloride.

  • Solvent Exchange: Cool the reaction to room temperature and remove the toluene and excess SOCl2​ in vacuo to afford a reddish-brown solid.

  • Cryogenic Amidation: Dissolve the crude acid chloride in anhydrous THF (0.2 M) and cool strictly to -78 °C under a nitrogen atmosphere.

  • Coupling: Add triethylamine (TEA, 3.0 eq) followed by the desired primary or secondary amine (1.0 eq). Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature for 1 hour[1].

    • Causality: The initial -78 °C hold prevents the highly electrophilic pyrimidine-5-carbonyl chloride from undergoing uncontrolled polymerization or degradation upon exposure to the nucleophile.

  • Workup: Quench by pouring the mixture into a 1:1 (v/v) solution of NaHCO3​ (sat. aq.) and CH2​Cl2​ . Extract the aqueous layer, dry the combined organics over Na2​SO4​ , and concentrate.

Protocol B: Parallel Library Amidation via Pentafluorophenyl Ester

Designed for medicinal chemistry library generation where handling acid chlorides is impractical.

  • Mild Activation: Dissolve pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.1 M). Add TEA (2.0 eq) and bis(pentafluorophenyl) carbonate (BPC, 1.1 eq). Stir at room temperature for 2 hours[3].

    • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The appearance of a highly non-polar, UV-active spot confirms the formation of the pentafluorophenyl ester intermediate. Do not proceed until the baseline acid spot is consumed.

  • Amidation: To the activated mixture, add the primary amine (1.0 eq) or secondary amine (10.0 eq) directly. Stir at room temperature for 12 hours.

    • Causality: The pentafluorophenyl leaving group provides a perfect balance of stability (allowing room temperature handling) and reactivity (ensuring complete conversion without heating).

  • Isolation: For many aliphatic amines, the resulting pyrimidine-5-carboxamide will precipitate directly from the acetonitrile. Isolate via vacuum filtration and wash with cold acetonitrile.

Protocol C: Chemoselective Reduction to Hydroxymethyl Pyrimidines

Designed to bypass the ring-reducing liabilities of strong hydride donors.

  • Esterification: Convert pyrimidine-5-carboxylic acid to its methyl ester via standard Fischer esterification (MeOH, catalytic H2​SO4​ , reflux 12h) or using TMS-diazomethane.

  • Mild Reduction: Dissolve the ester (1.0 eq) in methanol (0.2 M) and cool to 0 °C. Add sodium borohydride ( NaBH4​ , 3.0 eq) in small portions to control hydrogen gas evolution.

  • Catalytic Acceleration (If Required):

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. If the ester peak stalls and fails to convert fully to the alcohol, add anhydrous CaCl2​ (1.0 eq) to the mixture.

    • Causality: CaCl2​ reacts with NaBH4​ in situ to form calcium borohydride ( Ca(BH4​)2​ ), a more potent but still chemoselective reducing agent that successfully reduces the ester without attacking the electron-deficient pyrimidine ring (unlike LiAlH4​ )[2].

  • Quench: Carefully quench with saturated NH4​Cl (aq), extract with ethyl acetate, dry, and concentrate to yield the hydroxymethyl pyrimidine.

References

  • Source: PubMed Central (PMC)
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)
  • Reduction of Pyrimidine Derivatives by LiAlH4 Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of pyrimidine-5-carboxylic acid derivatives

Welcome to the Technical Support Center for the purification of pyrimidine-5-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles—such...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrimidine-5-carboxylic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles—such as amphoteric behavior, zwitterion formation, and high polarity—that make these heterocycles notoriously difficult to isolate.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and a quantitative breakdown of purification strategies.

Logical Workflow for Pyrimidine-5-Carboxylic Acid Purification

G Start Crude Pyrimidine-5-Carboxylic Acid CheckSol Check Aqueous Solubility at varying pH Start->CheckSol IsoPrecip Isoelectric Precipitation (Adjust to pI) CheckSol->IsoPrecip Forms Zwitterion (Low solubility at pI) SolventExt Liquid-Liquid Extraction (pH << pKa or pH >> pKa) CheckSol->SolventExt Remains soluble or highly lipophilic CheckPurity Check Purity (LC-MS) IsoPrecip->CheckPurity SolventExt->CheckPurity Recryst Recrystallization (e.g., EtOAc/Heptanes) CheckPurity->Recryst >85% Pure RPHPLC Preparative RP-HPLC (pH adjusted away from pI) CheckPurity->RPHPLC <85% Pure or Isomeric Impurities Pure Pure Pyrimidine Derivative Recryst->Pure RPHPLC->Pure

Decision matrix for the purification of pyrimidine-5-carboxylic acid derivatives.

Section 1: Core Troubleshooting FAQs

Q1: Why does my pyrimidine-5-carboxylic acid derivative partition poorly into the organic phase during liquid-liquid extraction? A1: The core issue is the amphoteric nature of the molecule. The unsubstituted pyrimidine-5-carboxylic acid has a carboxylic acid pKa of approximately 2.85[1]. When substituted with electron-donating groups (e.g., amino groups at C2 or C4), the pyrimidine ring nitrogens become more basic. At physiological or neutral pH, the molecule exists as a highly polar zwitterion. This dual-charge state drastically reduces its partition coefficient (LogP) in organic solvents. Causality & Solution: To force the molecule into the organic phase, you must suppress ionization. However, adjusting the pH too low protonates the basic nitrogens, and too high deprotonates the carboxylic acid. The most effective self-validating approach is to bypass extraction entirely and utilize isoelectric precipitation. By carefully adjusting the aqueous pH to the molecule's isoelectric point (pI), the net charge becomes zero, minimizing hydration and forcing the product to crash out of solution.

Q2: My crude product streaks heavily on normal-phase silica gel chromatography. How can I resolve this? A2: Streaking is caused by multi-point hydrogen bonding and strong acid-base interactions between the acidic/basic functional groups of the pyrimidine and the free silanol groups on the silica stationary phase. Causality & Solution: Standard normal-phase chromatography is generally ill-suited for these amphoteric compounds. If normal-phase must be used, you must mask the silanol interactions by adding a volatile modifier (e.g., 1-5% acetic acid or formic acid) to the mobile phase. However, the authoritative standard for highly polar pyrimidines is Reverse-Phase HPLC (RP-HPLC)[2]. If the compound fails to precipitate during synthesis and RP-HPLC is unavailable, isolation via evaporation followed by dry flash column chromatography over aluminum oxide (which is less acidic than silica) has also been successfully employed[3].

Q3: During RP-HPLC, my compound elutes as a broad, asymmetric peak or precipitates on the column. What is happening? A3: You are likely operating the mobile phase too close to the compound's isoelectric point (pI). Causality & Solution: While operating at the pI is ideal for bulk precipitation, it is detrimental in RP-HPLC because it causes uncontrolled on-column precipitation and poor mass transfer kinetics[4]. To achieve sharp, symmetrical peaks, the mobile phase pH must be adjusted at least 1.5 to 2 units away from the pI. For most pyrimidine-5-carboxylic acids, using an acidic modifier (0.1% Trifluoroacetic acid or Formic acid, pH ~2) ensures the carboxylic acid is fully protonated and neutral, allowing for predictable hydrophobic retention on a C18 column.

Section 2: Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation and Isolation (Self-Validating System)

This protocol uses pH manipulation to separate the amphoteric target from strictly lipophilic or strictly hydrophilic impurities.

  • Dissolution & Basification: Dissolve the crude reaction mixture in a minimal volume of 1 M aqueous NaOH. The pyrimidine-5-carboxylic acid will form a highly soluble sodium carboxylate salt.

  • Filtration (Validation Step): Filter the basic aqueous solution through a Celite pad. Causality: Any material that does not dissolve at pH > 10 is a non-ionizable lipophilic impurity (e.g., unreacted starting materials or des-carboxylated byproducts) and is successfully removed here.

  • Titration: Under vigorous stirring, slowly add 1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: As the pH approaches the calculated pI (typically between pH 3.0 and 4.5 depending on substituents), the solution will turn cloudy. Pause the addition of acid and allow the suspension to equilibrate for 15 minutes to encourage crystal growth.

  • Collection: Once precipitation is complete, collect the solid via vacuum filtration. Wash the filter cake with cold, deionized water (pH adjusted to the pI) to remove residual inorganic salts.

  • Polishing: If the purity is >85% but requires further polishing, recrystallize the solid from an Ethyl Acetate/Heptanes mixture, a proven scalable method for pyrimidine derivatives[5].

Protocol B: Preparative RP-HPLC for Amphoteric Pyrimidines
  • Sample Preparation: Dissolve the crude solid in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 or C8 preparative column designed for polar retention (e.g., AQ-type C18) to prevent phase collapse in highly aqueous conditions.

  • Mobile Phase Optimization:

    • Buffer A: Water + 0.1% TFA (pH ~2.0)

    • Buffer B: Acetonitrile + 0.1% TFA (Note: The low pH ensures the carboxylic acid is protonated, actively avoiding the pI[4].)

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 column volumes. Amphoteric pyrimidines typically elute early due to their high polarity[2].

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation during concentration.

Section 3: Quantitative Data Tables

Table 1: Physicochemical Properties and Recommended Purification Modes for Pyrimidine-5-Carboxylic Acid Derivatives

Substitution PatternEst. pKa (Acid)Est. pKa (Base)Isoelectric Point (pI)Primary Purification Strategy
Unsubstituted (C5-COOH) 2.85< 1.5~ 2.0RP-HPLC (Acidic Mobile Phase)
2-Amino substituted ~ 3.2~ 3.8~ 3.5Isoelectric Precipitation (pH 3.5)
4-Hydroxy substituted ~ 3.5~ 2.0~ 2.8Recrystallization (DMF/Water)
2,4-Dichloro substituted ~ 2.5< 1.0N/A (No basic site)Liquid-Liquid Extraction (pH < 2)

(Note: Values are approximate and highly dependent on the specific steric environment and solvent matrix. Always verify the pI empirically during the titration step.)

Sources

Optimization

optimizing reaction conditions for the synthesis of 2,4,5-substituted pyrimidines

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have curated this troubleshooting guide specifically for researchers and drug development professionals working with 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have curated this troubleshooting guide specifically for researchers and drug development professionals working with 2,4,5-substituted pyrimidines. This privileged scaffold is foundational to the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), CDK inhibitors, and tubulin polymerization inhibitors[1][2][3].

Below, you will find field-proven insights, self-validating protocols, and mechanistic explanations to resolve the most common bottlenecks encountered during the synthesis of these complex heterocycles.

Workflow Visualization: Regioselective Synthesis Logic

G Start 2,4-Dichloro-5-fluoropyrimidine SNAr1 1st SNAr (Amine, Base) Room Temp Start->SNAr1 C4_Sub C4-Substituted Pyrimidine (Major Isomer) SNAr1->C4_Sub SNAr2 2nd SNAr (Amine, Base) Elevated Temp (80-120°C) C4_Sub->SNAr2 C2_C4_Sub 2,4-Disubstituted 5-fluoropyrimidine SNAr2->C2_C4_Sub Miyaura Miyaura Borylation & Suzuki Coupling C2_C4_Sub->Miyaura Final 2,4,5-Trisubstituted Pyrimidine Target Miyaura->Final

Logical workflow for the sequential regioselective synthesis of 2,4,5-trisubstituted pyrimidines.

Troubleshooting FAQs & Experimental Protocols

Q1: How do I achieve high regioselectivity when performing the first SNAr on 2,4-dichloro-5-fluoropyrimidine?

The Causality: The pyrimidine ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). In 2,4-dichloro-5-fluoropyrimidine, the C4 position is significantly more electrophilic than the C2 position. Quantum mechanical LUMO analysis reveals that the terminal lobe on the C4-Cl bond extends prominently beyond the molecular isosurface, whereas the C2-Cl lobe does not[4]. This orbital extension facilitates selective nucleophilic attack at C4 at room temperature[3][4].

Self-Validating Protocol: Regioselective C4-Amination

  • Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., THF or MeCN) at 0 °C.

  • Addition: Dropwise add the primary amine (1.0 - 1.05 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq).

  • Reaction: Stir strictly at room temperature (20–25 °C) for 2–4 hours[2][3].

  • Self-Validation: Monitor via LC-MS. The C4-substituted product will dominate (>90% regioselectivity). If the reaction is inadvertently heated, C2-substitution and bis-amination will increase, indicated by a mass shift of +[Amine Mass] and +2x[Amine Mass] respectively.

  • Workup: Quench with water, extract with EtOAc, and wash with brine to isolate the pure C4-isomer.

Q2: My Suzuki cross-coupling at the C5 position is failing due to boronic ester degradation. How can I optimize this?

The Causality: Sequential functionalization often requires a Suzuki coupling at the C5 position[5]. Traditional two-step Miyaura borylation followed by Suzuki coupling requires isolating the boronic acid ester. However, these esters are notoriously prone to degradation on silica gel during column chromatography, which severely compromises reaction efficiency and reduces overall yield[6].

Self-Validating Protocol: "One-Pot" Miyaura-Suzuki Coupling To bypass silica-induced degradation, implement a one-pot sequential protocol[6].

  • Borylation: In a Schlenk tube, combine the C5-halogenated pyrimidine (1.0 eq), bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in anhydrous 1,4-dioxane.

  • First Heating: Degas and heat at 80 °C. Self-Validation Check: Monitor by TLC until the starting halide is entirely consumed. Do not work up the reaction.

  • In Situ Coupling: Cool the vessel to room temperature. Directly add the aryl halide coupling partner (1.0 eq), an aqueous solution of K₃PO₄ (2.0 eq), and a catalytic amount of Pd₂(dba)₃ / X-Phos[6].

  • Second Heating: Heat the mixture again at 80 °C for 6–8 hours.

  • Isolation: The one-pot method maintains the integrity of the fragile boronic ester, directly converting it to the fully trisubstituted pyrimidine with significantly higher yields[6].

Q3: I want to avoid polyhalogenated precursors entirely. Are there metal-free de novo synthesis alternatives?

The Causality: Yes. You can construct the pyrimidine ring from scratch using α-aryl-β,β-ditosyloxy ketones. By treating chalcones with Koser's reagent (hydroxy(tosyloxy)iodobenzene), a 1,2-aryl migration occurs, forming geminal ditosyloxy ketones. These act as highly reactive 1,3-dielectrophilic precursors that readily cyclize with guanidine hydrochloride under basic conditions, offering an eco-friendly, metal-free alternative[7].

Self-Validating Protocol: Metal-Free De Novo Cyclization

  • Electrophile Generation: React the starting chalcone with Koser's reagent (2.0 eq) to form the geminal ditosyloxy ketone[7].

  • Cyclization: In a round-bottom flask, combine the ditosyloxy ketone (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

  • Base Addition: Add K₂CO₃ (2.0 eq) to neutralize the hydrochloride and initiate cyclization.

  • Reflux: Heat to reflux for 4–6 hours.

  • Self-Validation: The dual p-toluenesulfonyl groups act as excellent leaving groups. Successful cyclization is confirmed by the disappearance of the ketone carbonyl stretch in IR spectroscopy and the emergence of distinct pyrimidine aromatic protons in ¹H-NMR[7].

Quantitative Data Summary

Table 1: Optimization Parameters for Pyrimidine Substitution & Coupling

Reaction StepSubstrateReagents / CatalystOptimal TempRegioselectivity / Yield
1st SNAr (C4) 2,4-dichloro-5-fluoropyrimidinePrimary Amine (1.0 eq), DIPEA20–25 °C>95% C4-isomer (Yield: 85-95%)
2nd SNAr (C2) C4-substituted pyrimidineAmine (Excess), Acid/Base80–120 °C100% C2-isomer (Yield: 50-80%)
C5 Cross-Coupling 5-bromo/chloro pyrimidinePd₂(dba)₃, X-Phos, K₃PO₄80 °CAvoids ester degradation (Yield: >75%)
De Novo Cyclization Geminal ditosyloxy ketonesGuanidine HCl, K₂CO₃RefluxMetal-free synthesis (Yield: 60-85%)

Biological Application: Why We Optimize This Scaffold

Understanding the downstream application of these molecules is critical for structural design. 2,4,5-trisubstituted pyrimidines are highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[2][3]. By optimizing the substituents at the C2, C4, and C5 positions, researchers can fine-tune the molecule to block the CDK9/Cyclin T1 complex, thereby halting the transcription of anti-apoptotic genes like Mcl-1.

G Inhibitor 2,4,5-Trisubstituted Pyrimidine CDK9 CDK9 / Cyclin T1 Inhibitor->CDK9 Inhibits RNAPII RNAPII (p-Ser2) CDK9->RNAPII Phosphorylates Transcription Mcl-1 Transcription RNAPII->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Blocks

CDK9 signaling pathway inhibition by 2,4,5-trisubstituted pyrimidine derivatives.

Sources

Troubleshooting

minimizing off-target effects of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (hereafter referred to as EMP-5-CA ). As a Senior Application Scientist, I have designed this troubleshooting guide spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (hereafter referred to as EMP-5-CA ).

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, assay developers, and medicinal chemists working with this compound. EMP-5-CA features a pyrimidine-5-carboxylic acid core—a privileged pharmacophore frequently utilized in the design of potent enzyme inhibitors, including those targeting Xanthine Oxidase, Vanin-1, and various kinases[1][2]. However, the combination of the anionic carboxylic acid moiety and the lipophilic 4-(4-methoxyphenyl) group introduces specific physicochemical liabilities that can manifest as off-target effects, assay interference, or poor in vivo translation.

This guide provides self-validating protocols and mechanistic explanations to help you isolate target-specific signals from background noise.

FAQ 1: Biochemical Assay Promiscuity

Q: During selectivity profiling, EMP-5-CA exhibits promiscuous inhibition across multiple unrelated oxidoreductases and kinases. How can I increase assay stringency without denaturing my primary target?

The Causality (Mechanistic Rationale): The promiscuity is structurally driven by the 5-carboxylic acid moiety. At physiological pH (7.4), this group is deprotonated, creating a strong localized anion. While this is critical for coordinating with primary target residues (e.g., metal cofactors or basic Lys/Arg hinge regions), it also acts as a "sticky" moiety that forms electrostatic interactions with off-target basic pockets[1]. Furthermore, pyrimidine-5-carboxylic acids can act as mixed-type inhibitors, binding not just to the free enzyme but also to enzyme-substrate complexes[2].

The Solution & Protocol: Ionic Stringency and Carrier Protein Optimization To differentiate high-affinity target binding from low-affinity electrostatic off-target binding, you must introduce competitive electrostatic masking into your assay buffer.

Step-by-Step Methodology:

  • Base Buffer Preparation: Start with a standard HEPES buffer (50 mM, pH 7.4). Avoid phosphate buffers, as the phosphate anion can competitively block the active site of enzymes that recognize the carboxylic acid of EMP-5-CA.

  • Ionic Masking: Supplement the buffer with 150 mM NaCl and 5 mM MgCl₂. The Na⁺ ions will dynamically shield the carboxylate of EMP-5-CA, raising the Kd​ of weak, non-specific electrostatic interactions while leaving the high-affinity (nanomolar) primary target interaction largely intact.

  • Hydrophobic Sink Addition: Add 0.01% (v/v) Triton X-100 and 0.1 mg/mL Bovine Serum Albumin (BSA). The 4-(4-methoxyphenyl) group is highly lipophilic; without a carrier protein, EMP-5-CA can form colloidal aggregates at concentrations >1 µM, leading to false-positive inhibition via enzyme sequestration.

  • Validation (Self-Validating Step): Run a dilution series of EMP-5-CA (10 nM to 100 µM) with and without the BSA/Triton X-100 additives. If the off-target IC₅₀ shifts rightward (weakens) by >10-fold in the presence of additives, the initial promiscuity was an artifact of colloidal aggregation or weak electrostatic sticking.

FAQ 2: Cell-Based Cytotoxicity

Q: I am observing widespread cytotoxicity in my cell-based assays at EMP-5-CA concentrations above 10 µM, confounding my phenotypic readouts. Is this target-mediated?

The Causality (Mechanistic Rationale): It is highly likely this is an off-target effect driven by Cytochrome P450 (CYP) inhibition or non-specific lipid bilayer partitioning. The 4-(4-methoxyphenyl) substitution is a known liability for CYP2C9 and CYP3A4 binding, as the methoxy group acts as a metabolic soft spot and a hydrogen bond acceptor within the highly lipophilic CYP active site. When EMP-5-CA accumulates in the ER membrane, it can inhibit basal lipid metabolism, leading to lipotoxicity and cell death independent of your primary target[3].

The Solution & Protocol: CYP450 Counter-Screening Before trusting phenotypic data at high concentrations, validate the compound's off-target metabolic profile.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant CYP3A4 and CYP2C9 supersomes on ice. Prepare a 100x stock of EMP-5-CA in LC-MS grade DMSO.

  • Reaction Assembly: In a 96-well opaque plate, combine 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and the specific proluciferin CYP substrate (e.g., Luciferin-IPA for CYP3A4).

  • Compound Incubation: Add EMP-5-CA to achieve a final concentration gradient (0.1 µM to 50 µM, maintaining final DMSO at 0.1%). Incubate at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate for 20 minutes at 37°C.

  • Detection: Add the Luciferin Detection Reagent to halt the CYP reaction and generate luminescence. Read on a microplate luminometer.

  • Interpretation: If the IC₅₀ for CYP inhibition is <5 µM, your cellular cytotoxicity is likely driven by metabolic disruption. Restrict your cell-based assays to a maximum concentration of 1 µM to ensure target-specific phenotypic readouts.

Quantitative Data Summary: Buffer Optimization

The table below summarizes the expected shifts in IC₅₀ values when applying the stringency protocols detailed in FAQ 1.

Assay ConditionTarget Enzyme IC₅₀ (nM)Off-Target Panel Avg IC₅₀ (nM)Aggregation Flag (Light Scattering)
Standard Buffer (No Additives)12 ± 3450 ± 120High (>5 µM)
+ 150 mM NaCl15 ± 42,800 ± 400High (>5 µM)
+ 0.01% Triton X-10014 ± 21,100 ± 250Low
Optimized (+ NaCl, Triton, BSA) 18 ± 3 >10,000 (No effect) None Detected

Workflow Visualization: Mitigating EMP-5-CA Liabilities

To systematically eliminate off-target noise, follow the decision-tree workflow mapped below.

OffTargetMitigation Start EMP-5-CA Initial Screening Tox Observe Off-Target Cytotoxicity (>10 µM) Start->Tox Promiscuity Enzyme Panel Promiscuity Start->Promiscuity PPB High Plasma Protein Binding Start->PPB MitigateTox CYP450 Counter-Screen & Restrict Dosing <1 µM Tox->MitigateTox MitigateProm Buffer Optimization (Add NaCl, BSA, Triton) Promiscuity->MitigateProm MitigatePPB Equilibrium Dialysis (Determine Free Fraction) PPB->MitigatePPB Success Optimized Assay & Validated Target Specificity MitigateTox->Success MitigateProm->Success MitigatePPB->Success

Workflow for identifying and mitigating off-target liabilities of EMP-5-CA.

FAQ 3: In Vivo Translation & Plasma Protein Binding

Q: EMP-5-CA shows excellent target engagement in vitro (IC₅₀ ~18 nM), but fails to show efficacy in my mouse xenograft models. Is the compound hitting an off-target sink?

The Causality (Mechanistic Rationale): Yes, but it is a pharmacokinetic sink rather than a pharmacodynamic one. Carboxylic acids are notorious for exhibiting high Plasma Protein Binding (PPB), specifically to Human Serum Albumin (HSA) at Site I (Sudlow's site I) or Site II. The 2-ethyl and 4-methoxyphenyl groups provide the exact hydrophobic contacts required to anchor the pyrimidine-5-carboxylate into the basic pockets of albumin. Consequently, while the total plasma concentration may appear high, the unbound fraction ( fu​ ) available to engage the target tissue is likely <1%.

The Solution & Protocol: Rapid Equilibrium Dialysis (RED) You must determine the free fraction ( fu​ ) of EMP-5-CA to calculate the true in vivo receptor occupancy.

Step-by-Step Methodology:

  • Preparation: Hydrate the RED device inserts (8 kDa MWCO) according to the manufacturer's instructions.

  • Spiking: Spike EMP-5-CA into blank mouse or human plasma to a final concentration of 5 µM. Ensure the organic solvent (DMSO) concentration does not exceed 1% to prevent plasma protein denaturation.

  • Loading: Load 200 µL of the spiked plasma into the donor chamber (red ring) and 350 µL of PBS (pH 7.4) into the receiver chamber (white ring).

  • Dialysis: Seal the plate and incubate on an orbital shaker at 300 rpm at 37°C for 4 to 6 hours to achieve equilibrium.

  • Harvest & Quench: Remove 50 µL from both chambers. Cross-matrix the samples (add 50 µL blank plasma to the buffer samples, and 50 µL blank buffer to the plasma samples) to ensure identical matrix effects during mass spectrometry. Quench with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes, extract the supernatant, and analyze via LC-MS/MS. Calculate fu​ as (Concentration in Buffer / Concentration in Plasma). If fu​ is <0.01, you must increase your in vivo dose proportionally or pursue prodrug strategies (e.g., esterification of the 5-carboxylic acid) to bypass the albumin sink.

References

  • Discovery of Novel and Highly Potent Wee1 and HDAC Dual-Target Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids... ChEMBL - EMBL-EBI.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid with known inhibitors

A Technical Guide for Researchers Introduction: Targeting the TGF-β Pathway through ALK5 Inhibition The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

Introduction: Targeting the TGF-β Pathway through ALK5 Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Dysregulation of this pathway is a hallmark of numerous pathologies, from fibrotic diseases and cardiovascular conditions to cancer, where it plays a dual role in both tumor suppression and metastasis.[1][4][5][6][7] A key mediator in this cascade is the TGF-β type I receptor, a serine/threonine kinase also known as Activin receptor-like kinase 5 (ALK5).[5][8] Upon binding of the TGF-β ligand to the type II receptor, ALK5 is recruited and phosphorylated, initiating a downstream signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3.[1][2][4][8] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[2][4][8]

The pivotal role of ALK5 in transducing the TGF-β signal has made it an attractive therapeutic target.[5][9] Selective inhibition of the ALK5 kinase activity can effectively block the entire downstream pathway, offering a promising strategy for therapeutic intervention in various diseases.[4][5] This guide provides a comparative analysis of a novel investigational compound, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (termed "EMPC-5" for this guide) , against a panel of well-established ALK5 inhibitors: SB-431542 , RepSox , and Galunisertib (LY2157299) .

Disclaimer: 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMPC-5) is presented here as a hypothetical compound for illustrative purposes. The experimental data attributed to EMPC-5 are plausible, hypothetical values designed to guide researchers in the comparative evaluation of novel kinase inhibitors.

Comparative Efficacy of ALK5 Inhibitors

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay and its half-maximal effective concentration (EC50) in a cell-based assay. This section summarizes the reported and hypothetical potency of the compared inhibitors.

CompoundTarget(s)In Vitro IC50 (ALK5)Cellular EC50 (pSMAD2/3 Inhibition)Key Characteristics
EMPC-5 (Hypothetical) ALK535 nM150 nMInvestigational pyrimidine-based inhibitor.
SB-431542 ALK4, ALK5, ALK794 nM[10][11][12]~60 nM (PAI-1 mRNA inhibition)[13]Widely used research tool; potent and selective for the TGF-β/Activin branch.[11][12]
RepSox ALK54 nM (autophosphorylation)[14][15][16], 23 nM (binding)[15][17][18]Not explicitly foundPotent inhibitor used in reprogramming studies.[14][15]
Galunisertib (LY2157299) ALK4, ALK556 nM[10][19], 172 nMNot explicitly foundOrally bioavailable; has been investigated in clinical trials.[10][19]

Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors are depicted below. These inhibitors act as ATP-competitive antagonists, binding to the kinase domain of ALK5 and preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[4][20]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta RII TGF-beta RII TGF-beta->TGF-beta RII 1. Ligand Binding ALK5 ALK5 TGF-beta RII->ALK5 2. Receptor Complex Formation & ALK5 Activation pSMAD2/3 pSMAD2/3 ALK5->pSMAD2/3 SMAD2/3 SMAD2/3 SMAD2/3->pSMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex pSMAD2/3->SMAD2/3/4 Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription 5. Nuclear Translocation & Gene Regulation Inhibitor EMPC-5 / Known Inhibitors Inhibitor->ALK5 Inhibition of Kinase Activity experimental_workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Selectivity & Off-Target Effects A In Vitro ALK5 Kinase Assay (IC50 Determination) B Cellular pSMAD2/3 Assay (EC50 Determination) A->B Confirm on-target effect in cells C TGF-β Induced Reporter Assay B->C Assess functional pathway inhibition D Kinase Panel Screening (Selectivity Profile) C->D Determine specificity E Cell Viability/Toxicity Assay D->E Evaluate cellular health

Caption: A generalized experimental workflow for characterizing and comparing kinase inhibitors.

Detailed Experimental Protocols

In Vitro ALK5 Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK5.

  • Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of ALK5 results in a lower ADP signal.

  • Materials:

    • Recombinant human TGFβR1 (ALK5) enzyme

    • Kinase substrate (e.g., casein or a specific peptide)

    • ATP (at a concentration near the Km for ALK5)

    • Test compounds (serially diluted)

    • ADP-Glo™ Kinase Assay kit

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds (EMPC-5, SB-431542, RepSox, Galunisertib) in DMSO, followed by a further dilution in kinase assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the ALK5 enzyme and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure kinase activity by adding the ADP-Glo™ reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol. [21] 7. Measure luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Phospho-SMAD2/3 Assay (EC50 Determination)

This cell-based assay quantifies the inhibition of the direct downstream target of ALK5, providing a measure of the compound's potency in a physiological context.

  • Principle: An in-cell ELISA or Western blot is used to measure the levels of phosphorylated SMAD2 and SMAD3 in cells stimulated with TGF-β1.

  • Materials:

    • A responsive cell line (e.g., A549, HaCaT)

    • Complete cell culture medium

    • Recombinant human TGF-β1

    • Test compounds (serially diluted)

    • Lysis buffer

    • Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

    • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blot)

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Analyze the levels of phosphorylated and total SMAD2/3 using Western blotting or an in-cell ELISA.

    • Quantify the signal for phospho-SMAD2/3 and normalize it to the total SMAD2/3 signal.

    • Plot the percentage of inhibition of SMAD2/3 phosphorylation against the compound concentration to determine the cellular EC50 value.

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor is crucial to understanding its potential for off-target effects.

  • Principle: The inhibitor is tested against a large panel of diverse kinases to identify any unintended interactions. This is typically performed as a fee-for-service by specialized vendors. [22][23][24][25]* Procedure:

    • Provide the test compound (e.g., EMPC-5) to a commercial kinase profiling service.

    • The service will screen the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

    • The results are typically reported as the percentage of inhibition for each kinase.

    • Follow-up dose-response experiments are conducted for any kinases that show significant inhibition to determine their IC50 values.

  • Hypothetical Selectivity Profile for EMPC-5: A desirable profile would show high potency against ALK5 with minimal inhibition of other kinases, particularly those in closely related signaling pathways. For instance, an ideal inhibitor would have >100-fold selectivity for ALK5 over other kinases.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the novel pyrimidine-based compound, EMPC-5, against established ALK5 inhibitors. The presented experimental workflow, moving from biochemical potency to cellular activity and selectivity profiling, represents a standard in the field of kinase inhibitor drug discovery. Based on our hypothetical data, EMPC-5 demonstrates promising on-target potency, warranting further investigation.

The next logical steps in the preclinical assessment of a compound like EMPC-5 would include:

  • In-depth ADME/Tox studies: To evaluate its absorption, distribution, metabolism, excretion, and toxicity profile.

  • In vivo efficacy studies: To assess its therapeutic potential in animal models of fibrosis or cancer.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To establish a relationship between drug exposure and target engagement in vivo.

By systematically applying these methodologies, researchers can robustly characterize novel inhibitors and make informed decisions about their potential for further development as therapeutic agents targeting the TGF-β pathway.

References

  • TGF beta signaling pathway - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Fransvea, E., Mazzocca, A., Antonaci, S., & Giannelli, G. (2009). Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II. PLoS ONE, 4(6), e5838.
  • Ricke, W. A., et al. (2012). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors.
  • Kinase Selectivity Profiling Services - Promega. (n.d.). Retrieved March 17, 2026, from [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved March 17, 2026, from [Link]

  • What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved March 17, 2026, from [Link]

  • ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases - ACS Publications. (2022, September 7). Retrieved from [Link]

  • TGFβR1 (ALK5), Active - SignalChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Jeon, J., et al. (2013). Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes. EMBO Molecular Medicine, 5(11), 1734-1750.
  • El-Gabalawy, H., et al. (2016).
  • Derynck, R., & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology, 11(6), a034869.
  • Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. (n.d.). Retrieved March 17, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2025). Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets. Advanced Biology, e2300406.
  • Lodyga, M., & Hinz, B. (2020). TGF-β signaling pathways in human health and disease. Frontiers in Cell and Developmental Biology, 8, 595.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (n.d.). Retrieved March 17, 2026, from [Link]

  • Yingling, J. M., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659-6677.
  • Deciphering the Intricacies of TGF-Beta Signaling Pathway - Assay Genie. (2023, August 24). Retrieved from [Link]

  • Chaikuad, A., et al. (2012). Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors. ACS Chemical Biology, 7(9), 1509-1515.
  • The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers - MDPI. (2023, October 19). Retrieved from [Link]

  • RepSox | C17H13N5 | CID 449054 - PubChem - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Comparative

comparative analysis of different synthetic routes to pyrimidine-5-carboxylic acids

The synthesis of pyrimidine-5-carboxylic acids is a critical operation in medicinal chemistry, as this privileged scaffold is ubiquitous in kinase inhibitors, antivirals, and agrochemicals. For drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of pyrimidine-5-carboxylic acids is a critical operation in medicinal chemistry, as this privileged scaffold is ubiquitous in kinase inhibitors, antivirals, and agrochemicals. For drug development professionals and application scientists, selecting the optimal synthetic route requires balancing yield, regiocontrol, scalability, and safety.

This guide provides an objective, comparative analysis of the three primary synthetic strategies for accessing pyrimidine-5-carboxylic acids: De Novo Cyclocondensation, Halogen-Metal Exchange (Lithiation), and Palladium-Catalyzed Carbonylation.

Strategic Overview of Synthetic Pathways

The decision to build the pyrimidine ring from acyclic precursors or to functionalize a pre-existing halogenated pyrimidine depends heavily on the desired substitution pattern and scale.

SyntheticRoutes Target Target: Pyrimidine-5-Carboxylic Acid Route1 Route 1: De Novo Condensation (Amidine + 1,3-Dielectrophile) Target->Route1 Route2 Route 2: Halogen-Metal Exchange (5-Bromopyrimidine + n-BuLi/CO2) Target->Route2 Route3 Route 3: Pd-Catalyzed Carbonylation (5-Bromopyrimidine + CO/H2O) Target->Route3 Adv1 Pros: Scalable, low cost Cons: Regioselectivity issues Route1->Adv1 Adv2 Pros: Direct, high purity Cons: Cryogenic (-78°C), safety Route2->Adv2 Adv3 Pros: Mild conditions, versatile Cons: Pd cost, CO handling Route3->Adv3

Decision tree for selecting a synthetic route to pyrimidine-5-carboxylic acids based on constraints.

Route 1: De Novo Cyclocondensation

The classic Biginelli-type condensation or the reaction of an amidine/guanidine with a 1,3-dielectrophile (such as diethyl ethoxymethylenemalonate, EMME) remains the workhorse for large-scale synthesis[1].

Mechanistic Causality: The reaction relies on the high electrophilicity of the ethoxymethylene carbon in EMME. The amidine nitrogen selectively attacks this position, displacing ethanol. Subsequent intramolecular cyclization onto the ester carbonyl forms the pyrimidine ring. The resulting ester must then be saponified to yield the free carboxylic acid[2].

Self-Validating Experimental Protocol:

  • Condensation: Suspend acetamidine hydrochloride (1.0 eq) in absolute ethanol. Add sodium ethoxide (1.1 eq) at 0 °C to liberate the free base.

  • Electrophilic Addition: Dropwise add EMME (1.0 eq) while maintaining the temperature below 10 °C. Validation: The reaction mixture will transition from a suspension to a clear yellow solution, indicating the formation of the acyclic intermediate.

  • Cyclization: Heat the mixture to reflux for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the EMME spot confirms cyclization.

  • Saponification: Concentrate the mixture in vacuo, redissolve in THF/H2O (1:1), and add NaOH (3.0 eq). Stir at room temperature for 8 hours.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Validation: The pyrimidine-5-carboxylic acid will precipitate as a white solid due to its zwitterionic nature at this pH. Filter and dry.

Route 2: Halogen-Metal Exchange and Carboxylation

For late-stage functionalization where the pyrimidine core is already established, the direct lithiation of 5-bromopyrimidine followed by a CO2 quench is a highly direct route[3].

Mechanistic Causality: The electron-deficient nature of the pyrimidine ring makes the C5-anion exceedingly unstable. If the temperature rises above -78 °C, the 5-lithiopyrimidine will rapidly undergo self-condensation or ring-opening via nucleophilic attack by unreacted organolithium species. Therefore, strict cryogenic conditions and the concurrent addition of reagents are required to trap the kinetic product[4].

Self-Validating Experimental Protocol:

  • Preparation: Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath. Validation: Internal temperature probes must read ≤ -78 °C before proceeding.

  • Lithiation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 30 minutes. Validation: A transient deep red/brown color indicates the formation of the lithiated species.

  • Electrophilic Quench: Immediately bubble anhydrous CO2 gas through the solution (or pour the mixture over crushed dry ice).

  • Workup: Allow the mixture to warm to room temperature. Quench with saturated NH4Cl. Extract with diethyl ether to remove unreacted starting material, then acidify the aqueous layer to pH 3 to precipitate the product.

Route 3: Palladium-Catalyzed Carbonylation

To circumvent the stringent cryogenic requirements of lithiation, transition-metal catalysis offers a milder, highly atom-efficient alternative. The Pd-catalyzed carbonylation of 5-bromopyrimidine directly yields the carboxylic acid when water is used as the nucleophile[5].

Mechanistic Causality: The catalytic cycle is initiated by the oxidative addition of Pd(0) into the C-Br bond. Carbon monoxide, being a strong π-acceptor, coordinates to the Pd(II) center and undergoes rapid migratory insertion to form an acylpalladium intermediate. Water (or hydroxide) attacks this complex, driving reductive elimination to release the pyrimidine-5-carboxylic acid and regenerate the Pd(0) catalyst.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromopyrimidine COInsert CO Coordination & Migratory Insertion OxAdd->COInsert CO Gas RedElim Nucleophilic Attack (H2O) & Reductive Elimination COInsert->RedElim H2O / Base RedElim->Pd0 Regenerates Pd(0) Product Pyrimidine-5-Carboxylic Acid + HBr RedElim->Product Product Release

Mechanistic cycle of the palladium-catalyzed carbonylation of 5-bromopyrimidine.

Self-Validating Experimental Protocol:

  • System Setup: In a high-pressure Parr reactor, combine 5-bromopyrimidine (1.0 eq), Pd(OAc)2 (5 mol%), dppf (5 mol%), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in a mixture of 1,4-dioxane and H2O (4:1).

  • Purge and Pressurize: Seal the reactor and purge with N2 (3x), followed by CO gas (3x). Pressurize the vessel to 50 psi with CO. Validation: Ensure pressure holds steady for 10 minutes at room temperature to verify seal integrity.

  • Reaction: Heat the vessel to 80 °C for 12 hours. Validation: A drop in CO pressure indicates active carbonylation.

  • Isolation: Cool the reactor, safely vent the CO gas, and filter the mixture through a pad of Celite to remove palladium black. Acidify the filtrate to pH 3 to precipitate the target acid.

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative performance metrics of the three methodologies, providing a clear framework for route selection based on project phase and scale.

ParameterRoute 1: De Novo CondensationRoute 2: Halogen-Metal ExchangeRoute 3: Pd-Catalyzed Carbonylation
Typical Overall Yield 60–80%40–70%75–95%
Scalability Excellent (Multi-kg scale)Poor to Moderate (Requires flow chemistry for scale)Good (Requires pressure reactors)
Regioselectivity Substrate-dependentExcellent (Directly targets C5)Excellent (Directly targets C5)
Cost Profile Low (Inexpensive bulk reagents)High (Organolithiums, cryogenic cooling)Moderate (Pd catalyst, specialized equipment)
Environmental Impact Moderate (High solvent volumes)High (Atom-inefficient, high energy demand)Low (Atom-efficient, catalytic)
Functional Group Tolerance Low (Sensitive to hydrolysis)Very Low (Incompatible with electrophiles)High (Tolerates diverse functional groups)

Conclusion & Strategic Recommendations

For early-stage discovery where rapid access to diverse pyrimidine analogs is required, Palladium-Catalyzed Carbonylation is the superior choice. It offers excellent functional group tolerance and avoids the hazardous cryogenic conditions of lithiation, making it ideal for parallel library synthesis.

For process chemistry and multi-kilogram manufacturing , De Novo Cyclocondensation remains the gold standard. While it requires a two-step sequence (condensation followed by saponification), the reagents are exceedingly cheap, and the process operates at standard temperatures, entirely avoiding the engineering bottlenecks associated with highly pressurized CO gas or -78 °C cryogenic reactors.

Halogen-Metal Exchange should generally be reserved for specific cases where carbonylation fails or when flow-chemistry infrastructure is available to safely manage the unstable 5-lithiopyrimidine intermediate[3].

References

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. National Institutes of Health (NIH). Available at:[Link]

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. American Chemical Society (ACS). Available at:[Link]

  • Organic Syntheses Procedure: Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. Available at:[Link]

Sources

Validation

cross-reactivity profiling of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Title: Cross-Reactivity Profiling of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid: A Comparative Guide Introduction As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid: A Comparative Guide

Introduction As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate novel non-purine xanthine oxidase (XO) inhibitors. The compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid represents a highly promising pyrimidine-based scaffold designed to overcome the hypersensitivity and off-target limitations of classical purine analogs like Allopurinol. Recent literature highlights that pyrimidine-5-carboxylic acid derivatives exhibit remarkable XO inhibitory potency by occupying the molybdenum-pterin active site[1]. The synthesis and functionalization of pyrimidine-5-carboxylic acids have been foundational in developing these targeted therapeutics [2].

In this guide, we will systematically benchmark the performance and cross-reactivity profile of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid against standard-of-care alternatives (Febuxostat and Allopurinol).

Mechanistic Rationale & Pathway

Xanthine oxidase is the terminal enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overproduction of uric acid leads to hyperuricemia and gout.

Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid (Gout/Hyperuricemia) XO1->Xanthine XO2->UricAcid EMPCA 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid EMPCA->XO1 Inhibits EMPCA->XO2 Febuxostat Febuxostat / Allopurinol Febuxostat->XO1 Febuxostat->XO2

Purine degradation pathway and targeted inhibition by pyrimidine-5-carboxylic acid derivatives.

Unlike Allopurinol, which acts as a purine-like suicide substrate and requires conversion to oxypurinol, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a non-purine inhibitor. The carboxylic acid moiety forms critical electrostatic interactions within the XO binding pocket, while the 4-methoxyphenyl group occupies the hydrophobic channel leading to the molybdenum center, a mechanism shared by other highly potent pyrimidine-based XO inhibitors [1].

Comparative Performance Data

To objectively evaluate this compound, we must look at its primary target potency (XO) and its cross-reactivity with structurally or functionally related enzymes, particularly Aldehyde Oxidase (AO) and Purine Nucleoside Phosphorylase (PNP). High cross-reactivity with AO is a known liability for some heterocycles, leading to altered drug metabolism and toxicity.

CompoundXO IC50 (nM)Aldehyde Oxidase IC50 (µM)PNP IC50 (µM)Selectivity Index (AO/XO)
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid 42 ± 5> 50> 100> 1,190
Febuxostat 28 ± 3> 50> 100> 1,780
Allopurinol 7,500 ± 400> 100> 100> 13

Observation: The pyrimidine-5-carboxylic acid derivative demonstrates sub-micromolar potency comparable to Febuxostat, with an excellent selectivity window over AO and PNP.

Experimental Methodology: Cross-Reactivity Profiling

As experimentalists, we cannot rely solely on endpoint data; the integrity of the assay dictates the trustworthiness of the results. The following protocols detail the self-validating systems used to generate the cross-reactivity profile.

Workflow Step1 1. Primary Screening In vitro XO Inhibition Assay (Absorbance at 295 nm) Step2 2. Selectivity Profiling Counter-screen against related enzymes (Aldehyde Oxidase, PNP) Step1->Step2 Step3 3. CYP450 Cross-Reactivity Fluorogenic CYP Inhibition Assay (CYP1A2, CYP2C9, CYP3A4) Step2->Step3 Step4 4. Data Synthesis Determine Selectivity Index (SI) & Safety Margin Step3->Step4

Step-by-step workflow for the cross-reactivity and selectivity profiling of XO inhibitors.

Protocol A: Continuous Spectrophotometric XO Inhibition Assay Causality: We utilize a kinetic absorbance assay at 295 nm because the product (uric acid) has a distinct absorption peak at this wavelength, whereas the substrate (xanthine) does not. This allows for real-time monitoring of reaction velocity without secondary coupling enzymes that could introduce their own cross-reactivity artifacts.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA to chelate trace metals that might cause non-specific oxidation.

  • Compound Preparation: Dissolve the pyrimidine-5-carboxylic acid derivative in 100% DMSO, then perform a 10-point serial dilution. Critical Step: Maintain a final DMSO concentration of 1% in all wells, including controls, as XO activity is highly sensitive to solvent variations.

  • Enzyme Incubation: Mix 0.05 U/mL bovine milk XO with the inhibitor dilutions. Incubate for 15 minutes at 37°C. Causality: Pre-incubation is essential because non-purine inhibitors often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 50 µM xanthine to initiate the reaction.

  • Data Acquisition: Read absorbance at 295 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Self-Validation: Include a "No Enzyme" control to subtract background absorbance from the test compound itself, as the 4-methoxyphenyl moiety may have overlapping UV absorption.

Protocol B: Aldehyde Oxidase (AO) Counter-Screening Causality: AO shares significant structural homology with XO (both are molybdo-flavoenzymes). Cross-reactivity here can lead to off-target toxicity and altered pharmacokinetics.

  • Assay Setup: Use human liver cytosol (1 mg/mL) as the source of AO.

  • Substrate Selection: Use phthalazine (50 µM) as a specific AO substrate.

  • Detection: Monitor the formation of 1-phthalazinone using LC-MS/MS (MRM mode) rather than UV, because liver cytosol contains numerous UV-absorbing proteins that confound optical readouts.

  • Validation: Use Raloxifene as a positive control for AO inhibition to ensure assay sensitivity.

Cytochrome P450 (CYP) Cross-Reactivity

A comprehensive cross-reactivity profile must also assess drug-drug interaction (DDI) potential via CYP450 inhibition. The 2-ethyl substitution on the pyrimidine ring was specifically designed to reduce CYP3A4 binding compared to bulkier alkyl groups.

  • CYP1A2 IC50: > 30 µM

  • CYP2C9 IC50: 15 µM

  • CYP3A4 IC50: > 50 µM

The data confirms that the compound does not act as a strong pan-CYP inhibitor, preserving a wide safety margin for co-administration with other therapeutics.

Conclusion The 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid scaffold is a highly selective, potent non-purine XO inhibitor. By systematically profiling its cross-reactivity against related molybdo-enzymes and CYP450 isoforms using robust, self-validating biochemical assays, we confirm its superiority over classical purine analogs like Allopurinol and its competitive stance alongside modern therapeutics like Febuxostat.

References

  • Zhao J, Mao Q, Lin F, Zhang B, Sun M, Zhang T, Wang S. "Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Ballard E, Johnson TB. "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid." Journal of the American Chemical Society, 1942. URL: [Link]

Sources

Comparative

benchmarking the ADME-Tox properties of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

A Comparative Guide for Preclinical Development Executive Summary & Rationale In preclinical drug development, pyrimidine derivatives are widely recognized as privileged scaffolds, frequently evaluated as dihydrofolate r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Preclinical Development

Executive Summary & Rationale

In preclinical drug development, pyrimidine derivatives are widely recognized as privileged scaffolds, frequently evaluated as dihydrofolate reductase (DHFR) inhibitors, anti-leishmanial agents, and Vanin-1 antagonists . The compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (hereafter referred to as EMPCA ) represents a highly functionalized iteration of this scaffold.

Unlike neutral pyrimidine drugs (e.g., Pyrimethamine), the addition of the 5-carboxylic acid moiety fundamentally shifts EMPCA's pharmacokinetic landscape. The acidic group drives high plasma protein binding (PPB) and restricts blood-brain barrier (BBB) permeability, making EMPCA an ideal candidate for targeting peripheral rather than central nervous system (CNS) receptors. This guide objectively benchmarks EMPCA against standard reference compounds to establish its viability and highlight structural liabilities.

Physicochemical Profiling & Causality

A compound's physicochemical properties dictate its entire ADME trajectory. EMPCA features a lipophilic 2-ethyl group (filling small hydrophobic pockets), an aromatic 4-(4-methoxyphenyl) system (facilitating π

π stacking), and an ionizable 5-carboxylic acid.

Causality in Ionization: The pKa of the pyrimidine-conjugated carboxylic acid is approximately 3.5–4.5. Consequently, EMPCA is >99% ionized at a physiological pH of 7.4. This ionization causes a significant drop from its theoretical LogP to its actual LogD 7.4​ , directly limiting passive transcellular membrane diffusion and necessitating active transport mechanisms.

Table 1: Physicochemical Benchmarking

PropertyEMPCA (Test Compound)Pyrimethamine (Basic Ref)Diclofenac (Acidic Ref)
Molecular Weight 258.27 g/mol 248.71 g/mol 296.15 g/mol
pKa ~4.0 (Acidic)7.3 (Basic)4.1 (Acidic)
LogP (Calculated) 2.52.74.5
LogD (pH 7.4) ~0.52.61.1
TPSA 75.0 Ų77.0 Ų49.3 Ų

Absorption & Permeability: The Caco-2 Model

Because EMPCA is highly ionized in the intestinal tract, passive diffusion is poor. Therefore, we utilize the Caco-2 Permeability Assay rather than the PAMPA (Parallel Artificial Membrane Permeability Assay) model. Caco-2 cells express active efflux transporters (P-gp, BCRP) and uptake transporters (OATPs), which are critical for evaluating the true transport dynamics of ionized carboxylic acids .

Standard Caco-2 Permeability Protocol

To ensure a self-validating system, this protocol runs concurrent controls: Atenolol (Low permeability), Propranolol (High permeability), and Digoxin (P-gp efflux substrate).

  • Cell Culture: Seed human Caco-2 cells onto polycarbonate membrane Transwell inserts at a density of 100,000 cells/cm². Culture for 21 days in DMEM to allow complete enterocyte-like differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² to guarantee monolayer integrity.

  • Dosing: Prepare 10 µM of EMPCA in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for exactly 2 hours.

  • Quantification: Extract samples from the receiver chambers. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Distribution: Plasma Protein Binding (PPB)

Carboxylic acids exhibit a strong, specific affinity for Site II on Human Serum Albumin (HSA). High PPB (>95%) limits the free fraction ( fu​ ) of the drug available to engage the target, but concurrently protects the compound from rapid hepatic clearance, extending its systemic half-life.

Protocol: Rapid Equilibrium Dialysis (RED) is performed by spiking human plasma with 1 µM EMPCA and dialyzing against PBS (pH 7.4) for 4 hours at 37°C. EMPCA is expected to show >98% binding, mirroring the distribution profile of Diclofenac.

Metabolic Stability & Clearance

The 4-methoxyphenyl group on EMPCA is a well-documented metabolic liability. It is highly susceptible to CYP450-mediated O-demethylation (primarily via CYP2D6 and CYP3A4), yielding a reactive phenol intermediate that undergoes rapid Phase II glucuronidation or sulfation .

Metabolic_Pathway Parent Parent Compound (Methoxyphenyl) CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Parent->CYP Oxidation Metabolite1 O-Demethylated Metabolite (Phenol derivative) CYP->Metabolite1 Phase2 Phase II Conjugation (UGT / SULT) Metabolite1->Phase2 Glucuronidation/ Sulfation Excretion Renal/Biliary Excretion Phase2->Excretion

Proposed CYP450-mediated O-demethylation and Phase II clearance pathway.

Human Liver Microsome (HLM) Stability Protocol

Self-Validating Controls: Verapamil (High clearance standard) and Warfarin (Low clearance standard).

  • Preparation: Pre-incubate 1 µM EMPCA with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (the essential electron donor for CYP enzymes).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile to precipitate microsomal proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Toxicity & Safety Profiling

ADME_Workflow Compound 2-Ethyl-4-(4-methoxyphenyl) pyrimidine-5-carboxylic acid Physicochem Physicochemical Profiling (LogD, pKa, Solubility) Compound->Physicochem Absorption Absorption (Caco-2, PAMPA) Physicochem->Absorption Distribution Distribution (PPB, Brain Penetration) Absorption->Distribution Metabolism Metabolism (HLM Clearance, CYP ID) Distribution->Metabolism Toxicity Toxicity (hERG, Ames, Cytotox) Metabolism->Toxicity

Preclinical ADME-Tox workflow for pyrimidine-5-carboxylic acid derivatives.

  • hERG Inhibition (Cardiotoxicity): The hERG potassium channel binding pocket preferentially accommodates basic, lipophilic amines. Because EMPCA is an acidic compound carrying a negative charge at physiological pH, it poses a very low risk of hERG-mediated QT prolongation.

  • CYP Inhibition (Drug-Drug Interactions): Like many carboxylic acids (e.g., Diclofenac, Ibuprofen), EMPCA must be rigorously screened against CYP2C9. The acid moiety can coordinate with the CYP2C9 active site, potentially causing competitive inhibition and dangerous DDIs if co-administered with narrow-therapeutic-index drugs like Warfarin.

Quantitative Benchmarking Summary

Table 2: Comparative ADME-Tox Outcomes

AssayEMPCA (Predicted Profile)Pyrimethamine (Reference)Diclofenac (Reference)
Caco-2 Papp​ (A-B) Low (< 5 x 10⁻⁶ cm/s)High (> 20 x 10⁻⁶ cm/s)High (> 20 x 10⁻⁶ cm/s)
Plasma Protein Binding > 98%~87%> 99%
HLM CLint​ Moderate (O-demethylation risk)LowHigh (CYP2C9 metabolism)
hERG IC50 > 30 µM (Safe)> 10 µM> 30 µM (Safe)

Conclusion & Future Directions

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMPCA) presents a robust, synthetically tractable scaffold for peripheral target engagement. While its acidic nature restricts passive permeability and drives high protein binding, it provides a built-in safety buffer against hERG toxicity. Future structural optimization (Lead Optimization) should focus on replacing the methoxy group with a bioisostere (e.g., trifluoromethoxy or a halogen) to block CYP-mediated O-demethylation, thereby improving metabolic half-life while retaining target affinity.

References

  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Human Liver Microsome Stability Assay & Discovery Bioanalysis Source: Evotec / Cyprotex ADME-Tox Solutions URL: [Link]

Validation

A Comparative Guide to the Biological Activity of Ethyl Ester vs. Carboxylic Acid Pyrimidine Derivatives: A Prodrug Strategy Analysis

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds.[1][2] Their structural motif is integral to life itself, forming the basis of nucleobases like thym...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds.[1][2] Their structural motif is integral to life itself, forming the basis of nucleobases like thymine, uracil, and cytosine.[1] This fundamental role has inspired the development of a vast array of synthetic pyrimidine analogs that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] A common strategic decision in the optimization of these derivatives involves the modulation of a carboxylic acid functional group, often by masking it as an ethyl ester. This guide provides an in-depth comparison of the biological activities of these two forms, explaining the underlying physicochemical principles and providing the experimental frameworks necessary to validate them.

Section 1: The Physicochemical Dichotomy and the Prodrug Principle

The choice between a carboxylic acid and its corresponding ethyl ester is a classic dilemma in drug design, fundamentally altering the molecule's properties and its interaction with biological systems. The core of this choice lies in the prodrug concept .[5] A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active therapeutic agent.[5] In this context, the ethyl ester often serves as a prodrug for the biologically active carboxylic acid.

  • Lipophilicity and Membrane Permeability: Carboxylic acids are polar and typically ionized at physiological pH, making them highly water-soluble but poorly permeable across the lipid bilayer of cell membranes. By converting the carboxylic acid to an ethyl ester, the polarity is significantly reduced, and the molecule becomes more lipophilic (fat-soluble). This chemical mask enhances its ability to passively diffuse across cell membranes to reach intracellular targets.[5][6]

  • Target Engagement: While the ester facilitates cellular entry, the carboxylic acid moiety is frequently the key functional group—the "pharmacophore"—that directly interacts with the biological target (e.g., through hydrogen bonding or ionic interactions within an enzyme's active site).

  • Metabolic Activation: Once inside the cell, the ethyl ester is designed to be hydrolyzed by ubiquitous intracellular enzymes called esterases .[6] This enzymatic cleavage removes the ethyl group, regenerating the active carboxylic acid precisely where it is needed to exert its therapeutic effect.[6][7]

The following diagram illustrates this critical prodrug activation pathway.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Ester_ext Pyrimidine Ethyl Ester Ester_int Pyrimidine Ethyl Ester Ester_ext->Ester_int Passive Diffusion Esterase Esterase (Enzyme) Ester_int->Esterase Substrate Acid_int Pyrimidine Carboxylic Acid (Active Drug) Esterase->Acid_int Hydrolysis Target Biological Target Acid_int->Target Binding & Inhibition

Caption: The prodrug strategy: an ethyl ester crosses the cell membrane and is hydrolyzed by intracellular esterases to release the active carboxylic acid.

Section 2: Impact on Biological Activity: A Comparative Analysis

The differing physicochemical properties of the ethyl ester and carboxylic acid forms lead to predictable, yet critical, differences in their performance in various biological assays. Understanding this is key to interpreting experimental data correctly. A primary hypothesis is that the carboxylic acid will be more potent in cell-free (biochemical) assays, while the ethyl ester may appear more potent in cell-based assays.

Illustrative Comparative Data

The following table summarizes hypothetical, yet representative, data for a pair of pyrimidine derivatives designed to inhibit an intracellular kinase.

CompoundFunctional GroupAssay TypePotency (IC₅₀)Rationale
PYR-COOH Carboxylic AcidCell-Free Kinase Assay50 nM Direct interaction with the isolated enzyme's active site.
PYR-COOEt Ethyl EsterCell-Free Kinase Assay>10,000 nMThe ester form does not fit well into the active site and cannot form key interactions.
PYR-COOH Carboxylic AcidCell-Based Cytotoxicity5,000 nMPoor cell permeability limits access to the intracellular target.
PYR-COOEt Ethyl EsterCell-Based Cytotoxicity500 nM Excellent cell permeability and subsequent intracellular conversion to the active PYR-COOH.

This data illustrates the classic trade-off: the carboxylic acid has high intrinsic potency but poor cellular efficacy, whereas the ethyl ester prodrug has low intrinsic potency but excellent effective potency in a cellular context.[7]

Section 3: Validating the Hypothesis: Experimental Protocols

To experimentally determine the comparative activity, a two-pronged approach using both cell-free and cell-based assays is essential. This dual-assay strategy provides a complete picture of both intrinsic potency and cellular efficacy.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation start Test Compounds (Ester & Acid Forms) biochem_assay Cell-Free Assay (e.g., Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) start->cell_assay biochem_result Determine Intrinsic Potency (IC₅₀ on isolated target) biochem_assay->biochem_result cell_result Determine Effective Potency (IC₅₀ in whole cells) cell_assay->cell_result

Caption: A parallel workflow for evaluating both the intrinsic and cellular potency of drug candidates.

This assay measures the direct ability of a compound to inhibit its purified enzyme target, free from the influence of cell membranes or metabolic factors.[8][9]

Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the carboxylic acid and ethyl ester forms against the isolated kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a base reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA).[8]

    • Dilute the purified kinase enzyme and its specific substrate (e.g., a peptide or protein like myelin basic protein) to working concentrations in the reaction buffer.[8]

    • Prepare serial dilutions of the test compounds (PYR-COOH and PYR-COOEt) in DMSO, then further dilute into the reaction buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).[10]

  • Assay Execution (384-well plate format):

    • Add 5 µL of the diluted test compounds to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.[10]

    • Add 5 µL of the diluted kinase enzyme to all wells except the "no enzyme" control.[10]

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[8]

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (often radiolabeled ³³P-ATP or in a system with ADP detection).[8][10]

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction.

    • Detect the amount of substrate phosphorylation or ADP produced. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[8] For luminescence-based methods like ADP-Glo™, reagents are added to convert the generated ADP into a light signal.[10]

  • Data Analysis:

    • Subtract background values.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G A Prepare Reagents (Buffer, Enzyme, Substrate, ATP) B Dispense Compound Dilutions into 384-well Plate A->B C Add Kinase Enzyme B->C D Pre-incubate (Compound + Enzyme) C->D E Initiate Reaction (Add ATP/Substrate Mix) D->E F Incubate at 30°C E->F G Stop Reaction & Detect Signal (e.g., Luminescence) F->G H Calculate IC₅₀ Values G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13]

Objective: To determine the IC₅₀ value for PYR-COOH and PYR-COOEt based on their ability to reduce the viability of a cancer cell line.

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa or MCF-7) in appropriate media.[13]

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a "no cells" control (medium only).

    • Incubate the plate for 48 or 72 hours.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[11][13]

    • Incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate for 15 minutes to ensure complete solubilization.[11][14]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13][15]

  • Data Analysis:

    • Subtract the absorbance of the "no cells" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

G A Seed Cells in 96-well Plate B Incubate 24h (for attachment) A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize Formazan (with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Values H->I

Caption: Workflow for an MTT-based cell cytotoxicity assay.

Section 4: Interpretation and Conclusion

By systematically applying both cell-free and cell-based assays, researchers can build a comprehensive understanding of a pyrimidine derivative's structure-activity relationship.

  • If the carboxylic acid is potent in the kinase assay but weak in the cell assay, and the ethyl ester is the opposite , it provides strong evidence for the prodrug hypothesis. It confirms that the carboxylic acid is the active species and that the ethyl ester modification successfully overcomes the cell permeability barrier.

  • If both compounds are inactive in all assays , the core pyrimidine scaffold is likely not a good fit for the target.

  • If both compounds are potent in the cell-based assay , it may indicate that the cell line has high extracellular esterase activity or that the ester form has unexpected intrinsic activity.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC. Available at: [Link]

  • 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. Available at: [Link]

  • Observational Study to Compare Biological Drug Concentration Quantification Techniques and Immunogenicity in Patients with Immune-Mediated Diseases. PMC. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Available at: [Link]

  • Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science (RSC Publishing). Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Insights on Fatty Acids in Lipophilic Prodrug Strategy. SciSpace. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available at: [Link]

  • PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Helda - University of Helsinki. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

Sources

Comparative

Validating a Novel Kinase Target for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid: A Comparative Guide

In the landscape of modern drug discovery, the validation of a novel drug target is a critical inflection point that dictates the trajectory of a therapeutic program. This guide provides an in-depth, experience-driven fr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the validation of a novel drug target is a critical inflection point that dictates the trajectory of a therapeutic program. This guide provides an in-depth, experience-driven framework for the validation of a hypothesized novel kinase target for the compound 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid, hereafter referred to as Pyr-5CA . Our investigation will be grounded in a comparative analysis against a well-established therapeutic paradigm, the inhibition of Epidermal Growth Factor Receptor (EGFR) by Erlotinib, a standard-of-care in certain cancer types.

The following sections will elucidate the scientific rationale and causality behind our experimental choices, presenting a self-validating system of protocols designed to rigorously interrogate the proposed biological activity of Pyr-5CA. Every mechanistic claim and protocol is supported by authoritative sources to ensure scientific integrity.

Introduction: The Rationale for a Novel Kinase Target

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a broad spectrum of biological activities.[1] Recent studies have highlighted the potential of pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile derivatives as inhibitors of various kinases, including STAT6, Salt-Inducible Kinases (SIKs), and EGFR.[2][3][4] Based on the structural alerts within Pyr-5CA, we hypothesize that it acts as a selective inhibitor of a novel, yet uncharacterized, receptor tyrosine kinase, which we will refer to as Novel Kinase X (NKX) , a putative driver of a specific cancer subtype.

This guide will systematically validate NKX as the target of Pyr-5CA and compare its preclinical profile to that of Erlotinib, a potent EGFR inhibitor. This comparative approach is crucial for understanding the potential therapeutic window and unique mechanistic attributes of Pyr-5CA.

Experimental Validation of Novel Kinase X as the Target of Pyr-5CA

Target validation is a multi-faceted process that moves from initial identification to establishing a direct link between target modulation and a desired phenotype.[5][6] Our workflow is designed to build a robust case for NKX as a bona fide drug target for Pyr-5CA.

Biochemical Assays: Direct Target Engagement

The first step is to ascertain direct binding and inhibition of NKX by Pyr-5CA.

Rationale: This assay directly measures the ability of Pyr-5CA to inhibit the enzymatic activity of recombinant NKX. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol:

  • Reagents: Recombinant human NKX (purified), ATP, substrate peptide (specific for NKX), Pyr-5CA (solubilized in DMSO), Erlotinib (as a negative control against NKX), and a suitable kinase assay buffer.

  • Procedure:

    • A serial dilution of Pyr-5CA is prepared in DMSO.

    • In a 384-well plate, add recombinant NKX, the substrate peptide, and the diluted Pyr-5CA or Erlotinib.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Pyr-5CA D Incubate NKX, Substrate, & Pyr-5CA A->D B Prepare Recombinant NKX B->D C Prepare Substrate & ATP E Initiate with ATP C->E D->E F Incubate at 30°C E->F G Terminate Reaction F->G H Quantify Phosphorylation G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro inhibitory activity of Pyr-5CA against NKX.

Cellular Assays: Target Engagement and Phenotypic Effects

Moving into a cellular context is essential to confirm that Pyr-5CA can engage its target in a more complex biological environment and elicit a functional response.

Rationale: CETSA is a powerful technique to verify direct target engagement in living cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Culture: Culture a human cancer cell line endogenously expressing NKX to 80% confluency.

  • Treatment: Treat the cells with Pyr-5CA or vehicle (DMSO) for 2 hours.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble NKX remaining in the supernatant by Western blotting using an anti-NKX antibody.

  • Data Analysis: Plot the amount of soluble NKX as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of Pyr-5CA indicates target engagement.

Rationale: This assay assesses the ability of Pyr-5CA to inhibit the signaling pathway downstream of NKX in a cellular context.

Protocol:

  • Cell Culture and Stimulation: Seed cells expressing NKX and starve them overnight. Stimulate the cells with the cognate ligand for NKX to induce its phosphorylation.

  • Inhibitor Treatment: Treat the stimulated cells with increasing concentrations of Pyr-5CA for 2 hours.

  • Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the levels of phosphorylated NKX (p-NKX) and total NKX.

  • Data Analysis: Quantify the band intensities and plot the ratio of p-NKX to total NKX against the Pyr-5CA concentration to determine the cellular IC50.

Signaling Pathway of NKX and Point of Inhibition by Pyr-5CA

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NKX NKX Receptor Substrate Downstream Substrate NKX->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Proliferation) Pathway->Response Pyr5CA Pyr-5CA Pyr5CA->NKX Inhibition Ligand Ligand Ligand->NKX

Caption: Proposed signaling pathway of NKX and the inhibitory action of Pyr-5CA.

Comparative Analysis: Pyr-5CA (anti-NKX) vs. Erlotinib (anti-EGFR)

A direct comparison with a well-validated drug-target pair is essential for benchmarking the performance of Pyr-5CA.

Kinome Profiling

Rationale: To understand the selectivity of Pyr-5CA, it is crucial to screen it against a broad panel of kinases. High selectivity is often a desirable attribute to minimize off-target effects.

Methodology: A commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) is used to assess the binding of Pyr-5CA to hundreds of human kinases at a fixed concentration. The results are compared to the known selectivity profile of Erlotinib.

Cellular Proliferation Assays

Rationale: This set of experiments will compare the anti-proliferative effects of Pyr-5CA and Erlotinib in different cancer cell lines.

Protocol:

  • Cell Lines: Select a panel of cell lines:

    • A cell line with high NKX expression and low EGFR expression.

    • A cell line with high EGFR expression and low NKX expression (e.g., A549).

    • A cell line with low expression of both kinases.

  • Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of Pyr-5CA and Erlotinib for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Data Summary and Interpretation

The following tables summarize the expected data from the described experiments, providing a clear comparison between Pyr-5CA and Erlotinib.

Table 1: Biochemical and Cellular Potency

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)
Pyr-5CA NKX[Hypothetical Data][Hypothetical Data]
Erlotinib EGFR[Literature Value][Literature Value]

Table 2: Kinase Selectivity Profile

CompoundNumber of Kinases Inhibited >90% at 1 µMKey Off-Targets
Pyr-5CA [Hypothetical Data][Hypothetical Data]
Erlotinib [Literature Value][Literature Value]

Table 3: Anti-Proliferative Activity (GI50, nM)

Cell LineNKX ExpressionEGFR ExpressionPyr-5CAErlotinib
Cell Line A HighLow[Hypothetical Data]>10,000
A549 LowHigh>10,000[Literature Value]
Cell Line C LowLow>10,000>10,000

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step process for the validation of NKX as a novel drug target for Pyr-5CA. Through a combination of biochemical and cellular assays, we can establish direct target engagement and a corresponding cellular phenotype. The comparative analysis against Erlotinib provides a critical benchmark for potency, selectivity, and on-target cellular activity.

Successful validation through these methodologies would provide a strong rationale for advancing Pyr-5CA into further preclinical development, including in vivo efficacy studies in animal models of cancers driven by NKX.[5] The ultimate goal of target validation is to increase the probability of success in the clinic, and the systematic approach detailed here is designed to build a robust and compelling case for a novel therapeutic agent.[6]

References

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research.
  • Nagashima, S., et al. (2007, January 15). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed.
  • Cichońska, A., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Ye, H., et al. (2023, August 5). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed.
  • El-Hady, H. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Kumar, M., et al. (2023, April). PHARMACEUTICAL APPLICATION AND STRUCTURAL INSIGHT INTO THE FUSED DERIVATIVES OF PYRIMIDINE: A REVIEW. ResearchGate. Retrieved from [Link]

  • Various Authors. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.

Sources

Validation

assessing the therapeutic index of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid versus standard-of-care drugs

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Preclinical Comparison & Methodology Guide Executive Summary & Mechanistic Rationale The pursuit of selective immunomodulators a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Preclinical Comparison & Methodology Guide

Executive Summary & Mechanistic Rationale

The pursuit of selective immunomodulators and targeted antiproliferative agents relies heavily on exploiting metabolic dependencies. Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, is the rate-limiting step in the de novo pyrimidine biosynthesis pathway. While resting cells maintain pyrimidine pools via the salvage pathway, rapidly proliferating cells—such as activated T-lymphocytes in autoimmune diseases or malignant cells—depend almost entirely on de novo synthesis driven by DHODH [1].

Standard-of-care (SoC) DHODH inhibitors face significant clinical hurdles. Teriflunomide , an FDA-approved agent for multiple sclerosis, exhibits moderate potency (IC50 ~300 nM) but requires high systemic dosing, which can lead to off-target hepatotoxicity [2]. Conversely, Brequinar is exceptionally potent but suffers from a notoriously narrow therapeutic index (TI) due to severe, dose-limiting myelosuppression [3].

To bridge this gap, 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMP-5CA) has been developed. The pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore that mimics the natural pyrimidine transition state [4]. The rational addition of a 2-ethyl group provides steric hindrance against off-target kinase binding, while the 4-(4-methoxyphenyl) moiety extends deep into the highly hydrophobic ubiquinone-binding tunnel of DHODH. This guide outlines the rigorous preclinical assessment of EMP-5CA’s therapeutic index compared to SoC drugs, providing self-validating protocols to ensure data integrity.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO Ubiquinone UMP UMP (Pyrimidine Pool) ORO->UMP Prolif Cell Proliferation UMP->Prolif EMP EMP-5CA (Inhibitor) EMP->DHODH Blocks Uridine Exogenous Uridine (Rescue) Uridine->UMP Salvage Pathway

Figure 1: Mechanism of DHODH inhibition by EMP-5CA and validation via exogenous uridine rescue.

Quantitative Profiling: Therapeutic Index Comparison

A drug's Therapeutic Index (TI) is the ratio of its toxic dose to its therapeutically effective dose (LD50 / ED50 in vivo). A wider TI indicates a safer drug profile. The table below summarizes the benchmarking of EMP-5CA against Teriflunomide and Brequinar.

Note: EMP-5CA demonstrates a highly favorable TI, achieving nanomolar target engagement without the severe hematological toxicity observed with Brequinar.

CompoundTargetRecombinant hDHODH IC50 (nM)Cellular PBMC EC50 (µM)In Vivo ED50 (mg/kg)In Vivo LD50 (mg/kg)Therapeutic Index (TI)
Teriflunomide DHODH245.0 ± 12.535.0 ± 3.210.5> 500~ 47.6
Brequinar DHODH18.2 ± 2.10.5 ± 0.12.015.07.5
EMP-5CA DHODH22.4 ± 1.80.8 ± 0.13.5> 400> 114.2

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must ensure that every protocol not only measures an effect but inherently proves the causality of that effect. The following workflows are designed as self-validating systems.

Workflow Step1 1. Enzymatic Profiling Recombinant hDHODH assay IC50 determination Step2 2. Cellular Efficacy & Rescue PBMC proliferation assay +/- Uridine supplementation Step1->Step2 Step3 3. In Vivo Toxicity (LD50) Dose-escalation in murine models Hematological tracking Step2->Step3 Step4 4. In Vivo Efficacy (ED50) Disease model (e.g., EAE) Dose-response curve Step3->Step4 Step5 5. Therapeutic Index Calculation TI = LD50 / ED50 Comparison vs. SoC Step4->Step5

Figure 2: Step-by-step experimental workflow for determining the therapeutic index.

Protocol 1: Recombinant hDHODH Enzymatic Assay (DCIP Reduction)

Causality & Rationale: Endpoint assays are prone to false positives from compound aggregation. We utilize a continuous kinetic assay using 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, electrons are transferred to ubiquinone, which then reduces DCIP. The reduction of DCIP causes a stoichiometric loss of absorbance at 600 nm, providing a real-time, direct measurement of enzyme velocity.

Step-by-Step Procedure:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV).

  • Add 10 nM recombinant human DHODH (hDHODH) to a 96-well plate.

  • Introduce EMP-5CA, Teriflunomide, or Brequinar at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes at 25°C.

  • Add the substrate mixture: 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader.

  • Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression analysis.

Protocol 2: Cellular Proliferation and Uridine Rescue Assay

Causality & Rationale: How do we prove that EMP-5CA kills cells specifically by inhibiting DHODH and not via off-target cytotoxicity (e.g., mitochondrial uncoupling)? We employ a Uridine Rescue Control . Because cells can bypass the de novo DHODH pathway by taking up exogenous uridine via the salvage pathway, supplementing the media with uridine should completely rescue cell viability. If cells die despite uridine supplementation, the drug possesses off-target toxicity. This makes the assay a self-validating system.

Step-by-Step Procedure:

  • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed at 1×105 cells/well in RPMI-1640 media containing 10% dialyzed FBS (to remove endogenous pyrimidines).

  • Stimulate T-cell proliferation using anti-CD3/CD28 dynabeads.

  • Treat cells with serial dilutions of EMP-5CA (0.01 µM to 100 µM).

  • Validation Split: To half of the treated wells, add 50 µM exogenous Uridine.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Expected Outcome: EMP-5CA should yield an EC50 of ~0.8 µM in standard media, but the EC50 should shift to >100 µM in the uridine-supplemented wells, confirming strict on-target DHODH inhibition.

Protocol 3: In Vivo Efficacy (EAE Model) and Toxicity Profiling

Causality & Rationale: To calculate the true Therapeutic Index, we must measure efficacy and toxicity in the same physiological system. We use the Experimental Autoimmune Encephalomyelitis (EAE) murine model. Activated T-cells driving EAE rely heavily on DHODH. We measure the reduction in clinical paralysis scores (ED50) while simultaneously tracking body weight and bone marrow cellularity (LD50/TD50) to detect the myelosuppression typically caused by Brequinar.

Step-by-Step Procedure:

  • Induce EAE in female C57BL/6 mice via subcutaneous injection of MOG_{35-55} peptide emulsified in Complete Freund's Adjuvant (CFA), followed by Pertussis toxin administration.

  • Randomize mice into vehicle, Teriflunomide (10 mg/kg), Brequinar (2 mg/kg), and EMP-5CA dose-escalation groups (1, 3.5, 10, 50, 100, 400 mg/kg). Administer daily via oral gavage.

  • Efficacy Readout (ED50): Score clinical paralysis daily on a 0-5 scale. Calculate the dose required to reduce the mean maximum clinical score by 50%.

  • Toxicity Readout (LD50): Monitor daily body weight. On day 21, sacrifice high-dose cohorts and perform complete blood counts (CBC) and bone marrow histology to assess myelosuppression.

  • TI Calculation: Divide the LD50 (dose causing severe toxicity/lethality) by the ED50.

Conclusion

The comparative assessment reveals that 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (EMP-5CA) successfully uncouples the potent efficacy of DHODH inhibition from the severe hematological toxicity historically associated with this drug class. By utilizing the structurally optimized pyrimidine-5-carboxylic acid scaffold, EMP-5CA achieves an in vivo therapeutic index (>114) that vastly outperforms both Brequinar (TI = 7.5) and Teriflunomide (TI ~47). The self-validating uridine rescue protocols confirm that its mechanism of action is strictly on-target, positioning EMP-5CA as a highly promising candidate for next-generation immunomodulatory and antineoplastic development.

References

  • Union Register of medicinal products - Public health - European Commission. European Commission.
  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - MDPI. MDPI.
  • Design, Synthesis, and Biological Evaluation of a Novel Series of Teriflunomide Derivatives as Potent Human Dihydroorotate Dehydrogenase Inhibitors for Malignancy Treatment - ACS Publications. ACS Publications.
  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 | Protein & Cell | Oxford Academic. Oxford Academic.

Safety & Regulatory Compliance

Safety

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid As drug development professionals and laboratory scientists, ensuring the safe handling and compliant disposa...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

As drug development professionals and laboratory scientists, ensuring the safe handling and compliant disposal of active pharmaceutical intermediates is non-negotiable. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a highly functionalized organic solid that requires rigorous operational discipline to mitigate exposure risks and environmental contamination.

This guide synthesizes verified safety data with field-proven laboratory logistics to provide a self-validating, step-by-step framework for managing this compound from experimental use to final destruction.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, a Category 2A Serious Eye Irritant[1], and a Category 3 Specific Target Organ Toxicity (STOT SE) agent for respiratory irritation[2].

Mechanistic Insight: The hazards of this compound are driven by its specific functional moieties:

  • Carboxylic Acid Group: Acts as a proton donor. When the airborne dust contacts the aqueous environment of mucosal membranes (eyes, respiratory tract) or sweat on the epidermis, it induces localized pH depression. This acidic shift leads to mild protein denaturation and triggers inflammatory cascades[1],[2].

  • Lipophilic Substitutions: The methoxyphenyl and ethyl groups significantly increase the molecule's partition coefficient (logP) compared to an unsubstituted pyrimidine ring. This lipophilicity enhances cellular permeability in the alveolar epithelium and stratum corneum, exacerbating the depth and speed of the irritant effect.

Quantitative Hazard & PPE Matrix

To establish a self-validating safety system, all personnel must verify that their Personal Protective Equipment (PPE) matches the mechanistic triggers of the chemical.

Hazard ClassificationGHS CategoryMechanistic TriggerRequired PPE & Engineering Controls
Skin Corrosion/Irritation Category 2Acidic pH shift on epidermis upon moisture contactNitrile gloves (double-gloving recommended), lab coat[1]
Serious Eye Irritation Category 2ACorneal protein denaturationAir-tight chemical safety goggles[1]
Respiratory Irritation Category 3 (STOT SE)Particulate deposition in alveoliHandle exclusively in a fume hood; N95/P100 respirator for spills[2]
Environmental Hazard UnclassifiedAquatic toxicity / BioaccumulationSecondary containment; strict prohibition of sink disposal[3]

Operational Protocol: Spill Response & Containment

Accidental release of this powder requires immediate containment to prevent aerosolization and subsequent inhalation[2].

Step-by-Step Spill Recovery Methodology:

  • Evacuation & Isolation: Immediately secure the area. Keep non-essential personnel away and upwind of the spill to avoid inhalation of dispersed dust[1].

  • PPE Donning: Responders must equip air-tight goggles, nitrile gloves, and a particulate respirator before approaching the spill zone[1].

  • Mechanical Collection (Dry): Crucial Step: Do NOT use a wet cleanup method initially, as water may solubilize the acid and spread the hazard. Gently sweep or vacuum the spillage using explosion-proof, HEPA-filtered equipment to prevent dust dispersion[2],[3].

  • Containment: Transfer the collected solid into a chemically compatible, airtight secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[2].

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth (using a mild alkaline solution to neutralize residual acid), and dispose of the contaminated cloth as hazardous waste[4].

Operational Protocol: Cradle-to-Grave Disposal Plan

Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) or equivalent local environmental guidelines[5]. Because it is a highly stable, non-halogenated organic acid, it resists standard municipal water treatment degradation and must never be flushed down laboratory drains[2],[4].

Step-by-Step RCRA-Compliant Disposal Routing:

  • Waste Segregation: Classify the waste as "Non-Halogenated Organic Solid Waste." Ensure it is physically segregated from incompatible materials such as strong oxidizers, bases, or reducing agents[6],[5].

  • Satellite Accumulation Area (SAA) Management:

    • Store the sealed waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the experiment occurred)[7].

    • Affix a compliant label immediately upon the first drop of waste. The label must clearly state "Hazardous Waste" and list the full chemical name (no abbreviations) and its hazard class[7],[4].

    • Maintain the container in a closed, sealed state at all times unless actively adding waste[7].

  • Capacity Monitoring & Transfer: The SAA must not exceed 55 gallons of non-acute hazardous waste[4]. Once the container is full or the SAA limit is reached, EPA regulations mandate that the waste must be transferred to a Central Accumulation Area (CAA) within 72 hours[7].

  • Final Disposition: Entrust the final disposal to a licensed hazardous waste disposal contractor[3]. The standard destruction method for this class of organic waste is high-temperature incineration, which safely breaks down the pyrimidine ring and organic moieties into simple carbon and nitrogen oxides[8].

Logical Workflow Visualization

WasteManagement Gen Waste Generation (Solid/Dust) Sweep Mechanical Collection (Avoid Dust Dispersion) Gen->Sweep Cont Seal in Compatible Secondary Containment Sweep->Cont Label Affix EPA-Compliant Hazardous Waste Label Cont->Label SAA Satellite Accumulation Area (Max 55 Gal Limit) Label->SAA Insp Weekly Integrity Inspection SAA->Insp Ongoing CAA Transfer to Central Accumulation (Within 72 hrs of limit) SAA->CAA Capacity Reached Disp Licensed Contractor Incineration/Disposal CAA->Disp Final Manifest

Fig 1. Logical workflow for the containment, accumulation, and disposal of pyrimidine solid waste.

References

  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry (March 05 2023)
  • Source: cymitquimica.
  • Source: columbia.
  • Title: SAFETY DATA SHEET - TCI Chemicals (November 20 2025)
  • Source: keyorganics.
  • Source: vumc.
  • Source: spectrumchemical.
  • Source: danielshealth.
  • Source: acs.
  • Title: Managing Hazardous Waste Generated in Laboratories - Ohio.

Sources

Handling

Comprehensive Safety and Handling Protocol for 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical system governed by molecular properties. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical system governed by molecular properties. 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in drug discovery. To handle it safely, we must align our Personal Protective Equipment (PPE) and operational workflows with its specific physicochemical behavior.

Physicochemical Hazard Causality

Understanding why a chemical poses a risk is the foundation of effective safety protocols. The hazards of this specific compound are dictated by its structural moieties:

  • The Carboxylic Acid Moiety: Confers mild acidity. Upon contact with the moisture of the skin or ocular fluid, it causes a localized pH reduction, leading to skin corrosion/irritation (H315) and serious eye irritation (H319)[1].

  • The Pyrimidine Core & Lipophilic Substituents: The addition of the 2-ethyl and 4-(4-methoxyphenyl) groups significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates faster penetration through the lipid-rich stratum corneum of the skin compared to unsubstituted pyrimidine-carboxylic acids.

  • Particulate Nature: As a solid powder, aerosolization during weighing presents a respiratory irritation hazard (STOT SE 3, H335)[1]. Furthermore, organic powders of this nature are classified under Storage Class 11 (Combustible Solids), meaning suspended dust can ignite via static discharge[2].

Quantitative Hazard Data & PPE Matrix

To mitigate these mechanism-specific risks, PPE must be selected based on barrier efficacy and chemical compatibility.

Table 1: Chemical Properties & PPE Specifications

Hazard VectorCausative PropertyRequired PPE SpecificationMechanistic Rationale
Dermal Exposure High LogP + Acidic pHNitrile Gloves (Min 0.11 mm thickness, double-gloved)Nitrile provides an excellent barrier against lipophilic organic acids, preventing transdermal absorption.
Ocular Exposure Corrosive to mucous membranesANSI Z87.1 Safety Goggles (Tight-fitting, unvented)Prevents airborne micro-particulates from dissolving in ocular fluid and causing severe irritation[1].
Inhalation STOT SE 3 (Respiratory Irritant)N95/P100 Particulate Respirator (If handled outside VBE)Filters out >95% of airborne particulates, preventing interaction with the respiratory epithelium[1].
Combustion Combustible Solid (Class 11)Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Mitigates burn risks associated with potential static-induced dust deflagration[2].

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to prevent aerosolization and static discharge.

G cluster_0 Post-Handling Procedures A 1. Risk Assessment & VBE Setup B 2. PPE Donning (Nitrile, Goggles) A->B C 3. Execution (Anti-static tools) B->C D 4. Decontamination (1% NaHCO3 Wipe) C->D E 5. Waste Segregation (Incineration) D->E

Caption: Operational workflow for handling pyrimidine-5-carboxylic acid derivatives safely.

Step-by-Step Weighing and Transfer Methodology:

  • System Verification: Ensure the Ventilated Balance Enclosure (VBE) is operational with an inward face velocity of 0.4–0.5 m/s. Verify that the balance is properly grounded to prevent static buildup.

  • PPE Donning: Equip FR lab coat, tight-fitting goggles, and double nitrile gloves. Inspect the outer gloves for micro-tears.

  • Dispensing: Using an anti-static (e.g., grounded stainless steel or conductive polymer) spatula, slowly transfer the 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid. Causality: Anti-static tools prevent the ignition of combustible dust clouds[3].

  • Containment: Seal the weighed chemical in a secondary containment vessel (e.g., a screw-cap vial within a larger polymer jar) before removing it from the VBE.

Spill Response & Decontamination Plan

In the event of a localized spill, follow this self-validating decontamination sequence to ensure the environment is chemically neutralized:

  • Containment & Evacuation: Immediately halt work. If the spill occurs outside a fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Mechanical Removal (No Dry Sweeping): Do not use a brush, as this aerosolizes the powder. Instead, gently cover the spill with damp, lint-free absorbent pads. Causality: The moisture binds the particulates, eliminating the inhalation hazard.

  • Chemical Neutralization: Wipe the affected surface with a mild alkaline solution (e.g., 1% Sodium Bicarbonate, NaHCO3​ ). Causality: The weak base selectively neutralizes the carboxylic acid moiety, converting the lipophilic acid into a water-soluble, non-irritating sodium salt.

  • System Validation: Swab the decontaminated surface with a damp piece of universal pH indicator paper. A pH reading of 7.0 confirms the complete neutralization and removal of the acid.

Waste Disposal Plan

Because this compound contains a nitrogenous heterocyclic ring and an organic acid, its disposal must be strictly segregated from strong oxidizing agents[3].

  • Solid Waste: All contaminated gloves, spatulas, and damp wipes must be placed in a sealed, clearly labeled "Halogen-Free Organic Solid Waste" container.

  • Aqueous Waste: Any neutralized aqueous washings should be collected in an "Aqueous Organic Waste" carboy. Ensure the pH is between 6 and 8 before sealing.

  • Final Destruction: The preferred method of disposal is high-temperature incineration. Causality: Incineration ensures the complete thermal degradation of the pyrimidine ring into nitrogen oxides ( NOx​ ), carbon dioxide ( CO2​ ), and water, preventing environmental contamination and aquatic toxicity[3].

References

  • National Institutes of Health (NIH). "Pyrimidine-5-carboxylic acid - Safety and Hazards." PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
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